2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid
Description
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Properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAYGFYEVSZTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619012 | |
| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179185-78-5 | |
| Record name | α-Amino-2,3-dihydro-1H-indene-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179185-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as L-β-indanylglycine, is a non-proteinogenic, chiral amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical research. Its rigid, bicyclic indane scaffold imparts conformational constraint, a desirable feature in the design of bioactive molecules. This property can lead to enhanced metabolic stability and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties of this unique amino acid, its synthesis, and its application as a key building block in the development of novel therapeutics. While the compound itself is not typically evaluated for direct biological activity, its incorporation into larger molecules has led to the discovery of potent anti-inflammatory, antibacterial, and antiviral agents.
Chemical and Physical Properties
(S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a white solid with the molecular formula C₁₁H₁₃NO₂.[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [2] |
| Synonyms | L-β-indanylglycine, L-2-Indanylglycine | [2] |
| CAS Number | 155239-51-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| Appearance | White solid | [4] |
| Purity | Typically ≥97% | [5] |
| Predicted Boiling Point | 372.9 ± 25.0 °C | [3] |
| Predicted Density | 1.254 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents | [4] |
Synthesis and Characterization
The synthesis of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid often involves a multi-step process, with a key step being the enzymatic resolution to obtain the desired (S)-enantiomer. A general synthetic workflow is outlined below.
Representative Experimental Protocol: Enzymatic Resolution
A common method for obtaining the enantiomerically pure amino acid is through enzymatic resolution of a racemic mixture. This can be achieved by the selective hydrolysis of an ester derivative or the selective acylation of the amino group of one enantiomer catalyzed by a lipase, such as Candida antarctica lipase B (CAL-B).
Protocol: Lipase-Catalyzed Acetylation for Resolution
-
Substrate Preparation: The racemic 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
Acylating Agent: An acylating agent, such as ethyl acetate, is added to the reaction mixture.
-
Enzyme Addition: Immobilized Candida antarctica lipase B (CAL-B) is added to the mixture.
-
Reaction: The suspension is agitated at a controlled temperature (e.g., 60 °C) for a specified period, during which the lipase selectively acetylates the (R)-enantiomer.
-
Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the unreacted (S)-amino acid.
-
Work-up and Separation: Once the desired conversion is reached, the enzyme is filtered off. The unreacted (S)-amino acid can then be separated from the acetylated (R)-enantiomer by extraction or chromatography. The acetylated (R)-enantiomer can be hydrolyzed back to the racemic mixture for recycling.
Applications in Drug Discovery and Development
The primary utility of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid lies in its role as a chiral building block for the synthesis of peptidomimetics and other complex molecules with therapeutic potential. Its rigid structure helps to pre-organize the conformation of the final compound, which can lead to increased potency and selectivity for its biological target.
Anti-inflammatory Agents
Derivatives of indane carboxylic acids have been investigated for their anti-inflammatory properties. The incorporation of the amino acid moiety can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard method to screen for acute anti-inflammatory activity.
-
Animals: Wistar rats are typically used.
-
Compound Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally to the rats. A control group receives only the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED₅₀ (the dose that causes 50% inhibition of edema) can be determined.
Antibacterial Agents
Aminoindane derivatives have shown promise as antibacterial agents, particularly against multidrug-resistant strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Bacterial Strains: Strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii are used.
-
Culture Preparation: The bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized concentration.
-
Microdilution Assay: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Quantitative Data for Aminoindane Derivatives:
| Compound | Target Organism | MIC (µg/mL) |
| Aminoindane Derivative 8 | A. baumannii | 3.9025 - 15.625 |
| MRSA | 3.9025 - 15.625 | |
| Aminoindane Derivative 9 | A. baumannii | 3.9025 - 15.625 |
| MRSA | 3.9025 - 15.625 |
Data from a study on previously synthesized aminoindane derivatives, where compound 8 contains a carboxylic acid functional group.[1]
Antiviral Agents: CD4-Mimetic Compounds
A significant application of the indane scaffold, including derivatives of the title amino acid, is in the development of small-molecule HIV-1 entry inhibitors known as CD4-mimetic compounds (CD4mcs). These compounds bind to the HIV-1 envelope glycoprotein gp120, mimicking the natural receptor CD4 and inducing conformational changes that inactivate the virus.
Experimental Protocol: HIV-1 Entry Inhibition Assay
-
Cell Line: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are commonly used.
-
Virus: A laboratory-adapted or clinical isolate of HIV-1 is used.
-
Assay Procedure: TZM-bl cells are plated in 96-well plates. The test compound is serially diluted and pre-incubated with the virus. This mixture is then added to the cells.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and reporter gene expression.
-
Data Acquisition: The luciferase activity is measured using a luminometer.
-
Data Analysis: The concentration at which the compound inhibits 50% of viral entry (IC₅₀) is calculated.
Quantitative Data for an Indane-Core CD4-Mimetic (BNM-III-170):
| Virus Strain | IC₅₀ (µM) |
| HIV-1 JRFL | 9.6 ± 2.9 |
BNM-III-170 is a lead CD4-mimetic compound with an indane scaffold.
Signaling Pathways and Logical Relationships
As (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a synthetic building block, there is no direct research on its effects on specific signaling pathways. However, the derivatives synthesized from it are designed to interact with specific biological targets and modulate their downstream signaling. For example, CD4-mimetic compounds initiate a series of conformational changes in the HIV-1 envelope glycoprotein, which is a logical relationship of molecular interactions rather than a cellular signaling pathway.
Conclusion
(S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a valuable and versatile chiral building block in modern medicinal chemistry. Its conformationally restricted indane core provides a robust scaffold for the design of novel therapeutics with improved pharmacological profiles. While the amino acid itself is not biologically active, its incorporation into larger molecules has led to the development of potent anti-inflammatory, antibacterial, and antiviral compounds. This technical guide has provided an overview of its properties, synthesis, and applications, highlighting its importance for researchers and scientists in the field of drug discovery and development. Further exploration of derivatives incorporating this unique amino acid holds significant promise for the identification of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling and Synthesis of Conformationally Restricted Amino Acids: Ingenta Connect [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry due to its conformationally constrained indane scaffold. This structural feature can enhance metabolic stability and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the enantiomerically pure (R)-isomer of this amino acid. The core of this guide focuses on a proposed asymmetric synthesis utilizing a chiral nickel(II) complex of a glycine Schiff base, a powerful methodology for the preparation of tailor-made amino acids. Additionally, alternative and complementary approaches, such as enzymatic resolution, are discussed. Detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathways are provided to facilitate practical implementation in a research and development setting.
Introduction
The synthesis of unnatural amino acids with defined stereochemistry is of paramount importance in modern drug discovery. The incorporation of conformationally restricted moieties, such as the 2,3-dihydro-1H-indene (indane) ring system, into peptide and small molecule therapeutics can lead to improved pharmacological properties. (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid presents a unique scaffold where the amino acid backbone is directly attached to the five-membered ring of the indane system, imparting significant conformational rigidity. This guide outlines a robust and adaptable synthetic approach to access the enantiomerically pure (R)-isomer of this valuable compound.
Proposed Asymmetric Synthesis via a Chiral Nickel(II) Complex
The alkylation of chiral nickel(II) complexes of glycine Schiff bases has emerged as a leading methodology for the asymmetric synthesis of a wide variety of α-amino acids.[1][2][3] This approach offers high stereocontrol, operational simplicity, and the potential for scalability. We propose a synthetic route based on the diastereoselective bis-alkylation of a chiral Ni(II)-glycine complex with 1,2-bis(bromomethyl)benzene to construct the indane ring system.
Overall Synthetic Strategy
The proposed synthesis involves three main stages:
-
Preparation of the Chiral Nickel(II) Complex: Formation of the key chiral nickel(II) complex from a chiral ligand, glycine, and a nickel(II) source.
-
Diastereoselective Bis-Alkylation: The crucial C-C bond-forming step where the indane ring is constructed via reaction with 1,2-bis(bromomethyl)benzene.
-
Hydrolysis and Isolation: Cleavage of the chiral auxiliary and nickel to release the target (R)-amino acid.
Figure 1: Proposed workflow for the asymmetric synthesis.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related amino acids using chiral nickel(II) complexes.[1][4]
Step 1: Preparation of the Chiral (S)-N-(2-Benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide Ligand
This chiral ligand is a key component for inducing asymmetry. Its synthesis from commercially available starting materials is a prerequisite.
Step 2: Preparation of the Chiral Nickel(II) Complex of Glycine Schiff Base
-
Materials:
-
(S)-N-(2-Benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide
-
Glycine
-
Nickel(II) nitrate hexahydrate
-
Sodium hydroxide
-
Methanol
-
-
Procedure:
-
A solution of sodium hydroxide (2.0 eq) in methanol is added to a stirred suspension of the chiral ligand (1.0 eq) and glycine (1.2 eq) in methanol.
-
The mixture is heated to reflux for 30 minutes.
-
A solution of nickel(II) nitrate hexahydrate (1.0 eq) in methanol is added dropwise, and the resulting mixture is refluxed for 2 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated chiral nickel(II)-glycine complex is collected by filtration, washed with methanol, and dried under vacuum.
-
Step 3: Diastereoselective Bis-Alkylation
-
Materials:
-
Chiral Nickel(II)-Glycine Complex
-
1,2-Bis(bromomethyl)benzene
-
Sodium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of the chiral nickel(II)-glycine complex (1.0 eq) in anhydrous DMF at room temperature under an inert atmosphere, sodium tert-butoxide (2.2 eq) is added portion-wise.
-
The mixture is stirred for 30 minutes, resulting in a deep red solution of the glycine enolate.
-
A solution of 1,2-bis(bromomethyl)benzene (1.1 eq) in anhydrous DMF is added dropwise over 1 hour.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclized nickel(II) complex.
-
Step 4: Hydrolysis and Isolation of (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
-
Materials:
-
Crude Cyclized Nickel(II) Complex
-
6 M Hydrochloric acid
-
Dowex 50WX8 ion-exchange resin
-
-
Procedure:
-
The crude cyclized nickel(II) complex is suspended in 6 M hydrochloric acid and heated to reflux for 6 hours.
-
The mixture is cooled to room temperature, and the precipitated chiral ligand is recovered by filtration.
-
The aqueous filtrate is washed with diethyl ether to remove any remaining organic impurities.
-
The aqueous layer is concentrated under reduced pressure.
-
The residue is dissolved in water and passed through a column of Dowex 50WX8 ion-exchange resin (H+ form).
-
The column is washed with water and then eluted with 2 M aqueous ammonia.
-
The ammonia fractions containing the amino acid are collected, combined, and concentrated under reduced pressure to afford the crude (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Expected Data and Characterization
The following table summarizes the expected quantitative data for the synthesis.
| Step | Product | Expected Yield (%) | Expected Diastereomeric Excess (de) (%) |
| Complexation | Chiral Ni(II)-Glycine Complex | >90 | N/A |
| Bis-Alkylation | Cyclized Ni(II) Complex | 70-85 | >95 |
| Hydrolysis & Isolation | (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | 85-95 | >98 (after purification) |
Table 1: Expected Quantitative Data for the Asymmetric Synthesis.
Alternative Synthetic Strategies
While the chiral nickel(II) complex approach is highly promising, other strategies can be considered for the synthesis of (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Enzymatic Resolution
Enzymatic resolution is a powerful technique for separating enantiomers of racemic amino acids and their derivatives.[5] This approach relies on the high enantioselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer, allowing for the separation of the two.
Figure 2: General workflow for enzymatic kinetic resolution.
Experimental Considerations for Enzymatic Resolution:
-
Substrate: The racemic amino acid would first need to be synthesized and then esterified (e.g., methyl or ethyl ester) to be a suitable substrate for many hydrolases.
-
Enzyme Screening: A panel of commercially available lipases and proteases would be screened to identify an enzyme with high activity and enantioselectivity for the substrate.
-
Reaction Conditions: Optimization of pH, temperature, solvent, and reaction time is crucial for achieving high conversion and enantiomeric excess.
-
Separation: After the resolution, the resulting amino acid and unreacted ester must be separated, typically by extraction or chromatography.
Conclusion
This technical guide has outlined a detailed and robust strategy for the asymmetric synthesis of (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a valuable building block for drug discovery. The proposed route, leveraging the power of chiral nickel(II) complex chemistry, offers a clear path to obtaining the target molecule in high yield and enantiopurity. The inclusion of alternative enzymatic resolution strategies provides additional avenues for researchers to explore. The provided experimental protocols, data tables, and visual workflows are intended to serve as a practical resource for scientists engaged in the synthesis of novel and complex amino acid derivatives.
References
- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of bis-α,α′-amino acids through diastereoselective bis-alkylations of chiral Ni(ii)-complexes of glycine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
An In-Depth Technical Guide to the Structure and Stereochemistry of L-β-Indanylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-β-Indanylglycine, systematically named (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, is a non-proteinogenic β-amino acid.[1][2][3] Its structure incorporates a rigid indanyl moiety, which imparts significant conformational constraints. This unique structural feature has made L-β-indanylglycine a valuable building block in medicinal chemistry and peptide design. The fixed orientation of the indanyl group can influence the secondary structure of peptides and enhance binding affinity and selectivity to biological targets. This guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of L-β-indanylglycine, along with a detailed, generalized protocol for its asymmetric synthesis and characterization.
Chemical Structure and Stereochemistry
The chemical structure of L-β-indanylglycine consists of a glycine backbone where the α-carbon is substituted with an indan-2-yl group. The "L" configuration at the α-carbon corresponds to the (S) stereochemistry, as defined by the Cahn-Ingold-Prelog priority rules.[1][2][3]
Caption: 2D structure of L-β-indanylglycine highlighting the (S)-stereocenter.
The presence of the chiral center at the α-carbon gives rise to two enantiomers: L-β-indanylglycine ((S)-enantiomer) and D-β-indanylglycine ((R)-enantiomer). The biological activity of molecules containing this amino acid is often highly dependent on this stereochemistry.
Physicochemical Properties
A summary of the key physicochemical properties of L-β-indanylglycine is presented in the table below. These are primarily computed values due to the limited availability of experimental data in public literature.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [1][2][3] |
| CAS Number | 155239-51-3 | [2][3] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 191.23 g/mol | [1][2][3] |
| XLogP3 | -1.1 | [1][3] |
| Hydrogen Bond Donor Count | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 3 | [1][3] |
| Rotatable Bond Count | 2 | [1][3] |
| Exact Mass | 191.094628657 Da | [1][3] |
| Monoisotopic Mass | 191.094628657 Da | [1][3] |
| Topological Polar Surface Area | 63.3 Ų | [1][3] |
| Heavy Atom Count | 14 | [1][3] |
Experimental Protocols
Asymmetric Synthesis of L-β-Indanylglycine
Logical Workflow for Asymmetric Synthesis
Caption: Generalized workflow for the asymmetric synthesis of L-β-indanylglycine.
Detailed Methodologies:
-
Formation of the Chiral Glycine Synthon: A chiral auxiliary, for instance, a derivative of (–)-8-(β-naphthyl)menthol, is reacted with a protected glycine derivative (e.g., N-protected glycine methyl ester) to form a chiral glycine synthon. This step introduces the stereochemical directing group.
-
Generation of the Chiral Enolate: The chiral glycine synthon is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF). This deprotonation selectively removes the α-proton to generate a chiral enolate.
-
Diastereoselective Alkylation: The chiral enolate is then reacted with a suitable electrophile, 2-bromoindan. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of the alkylated product with high diastereoselectivity.
-
Purification: The resulting diastereomers are separated using column chromatography on silica gel.
-
Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the desired product, often under hydrolytic conditions (e.g., using aqueous acid or base).
-
Deprotection: Any protecting groups on the amino and carboxyl functionalities are removed to yield the final L-β-indanylglycine. The final product is typically purified by recrystallization or ion-exchange chromatography.
Stereochemical Analysis
The enantiomeric purity of the synthesized L-β-indanylglycine is determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral reagent followed by analysis using standard chromatographic or spectroscopic techniques.
Spectroscopic Characterization
While specific experimental spectra for L-β-indanylglycine are not widely published, the expected spectroscopic features can be predicted based on the analysis of similar amino acids.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indanyl ring, the methylene protons of the five-membered ring, the α-proton, and the protons of the amino group. The chemical shift and multiplicity of the α-proton would be of particular interest for confirming the structure.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon, the α-carbon, and the carbons of the indanyl moiety.
Infrared (IR) Spectroscopy
The IR spectrum of L-β-indanylglycine is expected to exhibit characteristic absorption bands corresponding to:
-
N-H stretching vibrations of the amino group (around 3200-3400 cm⁻¹).
-
C-H stretching vibrations of the aromatic and aliphatic parts of the indanyl group (around 2850-3100 cm⁻¹).
-
C=O stretching vibration of the carboxylic acid group (around 1700-1725 cm⁻¹).
-
N-H bending vibrations (around 1500-1650 cm⁻¹).
-
C-N stretching vibrations (around 1000-1250 cm⁻¹).
Biological Significance and Signaling Pathways
Currently, there is limited specific information in the public domain detailing the biological activity or the precise signaling pathways in which L-β-indanylglycine is directly involved. However, as a constrained β-amino acid, it is a valuable tool in the design of peptidomimetics. These mimetics are often developed to target a wide range of biological processes by mimicking or blocking the interactions of natural peptides with their receptors or enzymes.
Potential Areas of Application in Drug Discovery
Caption: Potential applications of L-β-indanylglycine in targeting various protein classes.
The incorporation of L-β-indanylglycine into peptide sequences can lead to compounds with enhanced metabolic stability and improved pharmacokinetic profiles. Its rigid structure can help in locking the peptide backbone into a bioactive conformation, thereby increasing its potency and selectivity for targets such as G-protein coupled receptors (GPCRs), proteases, and integrins. Further research is required to elucidate the specific biological roles and mechanisms of action of peptides containing L-β-indanylglycine.
Conclusion
L-β-indanylglycine is a conformationally constrained β-amino acid with significant potential in the fields of medicinal chemistry and drug discovery. Its rigid indanyl moiety provides a valuable scaffold for the design of novel peptidomimetics with improved biological properties. While detailed experimental data on its crystal structure and specific biological targets are still emerging, the established principles of asymmetric synthesis and spectroscopic analysis provide a solid foundation for its use in the development of new therapeutic agents. Future research focusing on the crystallographic analysis and biological evaluation of L-β-indanylglycine and its derivatives will undoubtedly expand its applications in science and medicine.
References
- 1. Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]
- 3. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 11310031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Indanylglycine
This technical guide provides a comprehensive overview of the core physical and chemical properties of indanylglycine, with a focus on 2-indanylglycine. It is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols, and visualizes important concepts to facilitate a deeper understanding of this compound.
Physical and Chemical Properties
Indanylglycine is a non-proteinogenic amino acid characterized by the presence of an indanyl moiety attached to the alpha-carbon of glycine. The position of the glycine substitution on the indane ring gives rise to different isomers, primarily 1-indanylglycine and 2-indanylglycine. Much of the available data pertains to the N-fluorenylmethyloxycarbonyl (Fmoc) protected form of L-2-indanylglycine, a derivative widely used in solid-phase peptide synthesis.
Core Molecule: 2-Indanylglycine
Table 1: Physical and Chemical Properties of 2-Indanylglycine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| IUPAC Name | 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [1] |
| XLogP3 | -1.1 | [1] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Note: The data in Table 1 is computationally derived.
Fmoc-L-2-Indanylglycine
Table 2: Physical and Chemical Properties of Fmoc-L-2-Indanylglycine
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₃NO₄ | [2][3] |
| Molecular Weight | 413.47 g/mol | [2][3] |
| Appearance | Generally a white solid | [2] |
| Boiling Point (Predicted) | 656.8 ± 43.0 °C | [2] |
| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.80 ± 0.10 | [2] |
| Solubility | Good solubility in common organic solvents | [2] |
Experimental Protocols
Synthesis of (S)-N-Fmoc-2-indanylglycine
A common method for the synthesis of (S)-N-Fmoc-2-indanylglycine involves the reaction of L-2-dihydroindanoglycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[2] The reaction is typically carried out in a suitable solvent system under controlled conditions to ensure the specific protection of the amino group. This process is a crucial step for the subsequent use of indanylglycine in solid-phase peptide synthesis.
Below is a generalized workflow for the synthesis and purification of Fmoc-protected amino acids, which can be adapted for Fmoc-L-2-indanylglycine.
Characterization by High-Performance Liquid Chromatography (HPLC)
The purity of indanylglycine and its derivatives can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a representative protocol that can be adapted for the analysis of 2-indanylglycine.
Sample Preparation:
-
Prepare a stock solution of the 2-indanylglycine sample in a suitable solvent, such as a mixture of water and acetonitrile (50:50 v/v), to a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: A typical gradient might be from 5% to 95% solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 214 nm or 254 nm.
-
Injection Volume: 10-20 µL.
Biological Activity and Signaling Pathways
Glycine Receptor Antagonism
L-β-Indanylglycine has been identified as a selective antagonist of the glycine receptor. The glycine receptor (GlyR) is a ligand-gated ion channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem.[4][5]
Mechanism of Action:
Glycine, the endogenous agonist, binds to the GlyR, causing the channel to open and allowing chloride ions (Cl⁻) to flow into the neuron.[4][6] This influx of negative ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect.
As an antagonist, L-β-indanylglycine is thought to bind to the glycine binding site on the GlyR without activating the channel. By occupying the binding site, it prevents glycine from binding and subsequently inhibits the opening of the chloride channel. This blockade of inhibitory signaling can lead to an increase in neuronal excitability.
Glycine Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the glycine receptor and the antagonistic action of L-β-indanylglycine.
Applications in Research and Drug Development
The primary application of Fmoc-L-2-indanylglycine is as a building block in solid-phase peptide synthesis (SPPS).[2] Its rigid, bicyclic structure can be incorporated into peptides to introduce conformational constraints, which can be beneficial for enhancing binding affinity, selectivity, and metabolic stability of peptide-based drugs. The use of such non-natural amino acids is a key strategy in the development of peptide therapeutics, including peptide hormones and anti-tumor agents.[2]
The discovery of L-β-indanylglycine as a glycine receptor antagonist opens up possibilities for its use as a pharmacological tool to study the role of glycinergic signaling in various physiological and pathological processes. Furthermore, it could serve as a lead compound for the development of novel therapeutics targeting conditions where modulation of glycine receptor activity is desired, such as in certain neurological disorders.
References
- 1. 2-(Indanyl)glycine | C11H13NO2 | CID 167556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Fmoc-L-2-indanylglycine | C26H23NO4 | CID 44784803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Pathways of 2-Amino-2-(indan-2-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 2-amino-2-(indan-2-yl)acetic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug discovery. Furthermore, it details a key synthetic protocol for its preparation, offering valuable insights for researchers engaged in the synthesis of novel molecular entities.
Commercial Availability
2-Amino-2-(indan-2-yl)acetic acid, also known by synonyms such as D-2-Indanylglycine, is available from various chemical suppliers. The compound is typically offered as a racemic mixture or as specific stereoisomers, with purity levels generally suitable for research and development purposes. Below is a summary of representative commercial sources and their product specifications.
| Supplier | Product Name/Synonym | CAS Number | Purity | Notes |
| Shanghai Macklin Biochemical Co., Ltd. | (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | 181227-46-3 | Not specified | Spot supply.[1] |
| SHANGHAI ACMEC BIOCHEMICAL TECHNOLOGY CO., LTD. | D-2-INDANYLGLYCINE | 181227-46-3 | Not specified | Spot supply.[1] |
| BOC Sciences | D-α-Indanylglycine | 181227-46-3 | 97% | Available as a powder.[2] |
| Appretech Scientific Limited | (2R)-2-amino-2-indan-2-yl-acetic acid | 181227-46-3 | 98% min | Inquire for availability. |
| Weifang Yangxu Group Co., Ltd. | D-2-INDANYLGLYCINE | 181227-46-3 | 99% | Available in bulk quantities. |
| ChemicalBook | D-2-INDANYLGLYCINE | 181227-46-3 | Varies | Lists multiple suppliers.[3] |
Synthesis of 2-Amino-2-(indan-2-yl)acetic Acid
An efficient and scalable method for the preparation of 2-aminoindane-2-carboxylic acid has been reported, utilizing a two-step alkylation of a Ni(II)-complex of a glycine Schiff base. This approach provides a practical route to this and analogous sterically constrained amino acids.
Synthetic Pathway Overview
The synthesis involves the monoalkylation of a nickel(II) complex of a glycine Schiff base with α,α'-dibromo-o-xylene under phase-transfer conditions. This is followed by an intramolecular cyclization to form the indane ring system. The final step is the decomposition of the nickel complex to yield the desired 2-amino-2-(indan-2-yl)acetic acid.
Synthesis of 2-amino-2-(indan-2-yl)acetic acid.
Experimental Protocol
The following protocol is based on the methodology described by Ellis et al. in the Journal of Organic Chemistry.
Step 1: Monoalkylation of the Ni(II)-Glycine Complex
-
To a solution of the Ni(II)-complex of the glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PAAP) in an appropriate organic solvent (e.g., toluene), add α,α'-dibromo-o-xylene.
-
Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, perform an aqueous workup to isolate the crude monoalkylated intermediate complex. The product is typically used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude monoalkylated complex from the previous step in a suitable solvent, such as dimethylformamide (DMF).
-
Add a strong base, for example, sodium tert-butoxide (NaO-t-Bu), to the solution at room temperature.
-
Stir the mixture until the intramolecular cyclization is complete, as indicated by TLC analysis.
-
Quench the reaction with a suitable proton source (e.g., water or a mild acid).
-
Extract the cyclized indane complex with an organic solvent and purify by standard methods such as column chromatography if necessary.
Step 3: Decomposition of the Complex and Isolation of the Amino Acid
-
Hydrolyze the purified cyclized indane complex using an acidic solution (e.g., hydrochloric acid) to liberate the free amino acid.
-
The hydrolysis also allows for the recovery of the chiral auxiliary ligand.
-
Isolate the crude 2-amino-2-(indan-2-yl)acetic acid by adjusting the pH to the isoelectric point, leading to its precipitation.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., cold water or ethanol).
-
Further purify the amino acid by recrystallization to obtain the final product of high purity.
This technical guide serves as a starting point for researchers interested in utilizing or synthesizing 2-amino-2-(indan-2-yl)acetic acid. For detailed experimental conditions and characterization data, it is recommended to consult the primary literature.
References
The Biological Activity of Conformationally Restricted Amino Acids: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of conformationally restricted amino acids into peptides is a powerful strategy in medicinal chemistry and drug discovery. By reducing the inherent flexibility of peptides, these modifications can pre-organize the molecule into a bioactive conformation, leading to significant improvements in binding affinity, target selectivity, metabolic stability, and cell permeability.[1][2][3][4] This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of conformationally restricted amino acids in peptide science. It includes a detailed examination of various constraining strategies, quantitative data on the resulting biological activity, step-by-step experimental protocols, and visualizations of key signaling pathways affected by these modified peptides.
Core Concepts: The Rationale for Conformational Restriction
Linear peptides often suffer from several drawbacks that limit their therapeutic potential, including conformational flexibility which leads to a significant entropic penalty upon binding to a target, and susceptibility to proteolytic degradation.[2][3] Constraining the peptide backbone through the introduction of modified amino acids addresses these limitations by:
-
Enhancing Binding Affinity: By locking the peptide into a conformation that mimics its bound state, the entropic cost of binding is reduced, leading to higher affinity for the target receptor.[3][4][5]
-
Improving Metabolic Stability: The rigid structure of constrained peptides can make them less susceptible to cleavage by proteases, thereby increasing their in vivo half-life.[2][6]
-
Increasing Cell Permeability: Certain conformational constraints, such as hydrocarbon stapling, can enhance the lipophilicity and helical character of peptides, facilitating their entry into cells to reach intracellular targets.[7][8]
-
Enhancing Target Selectivity: A more defined three-dimensional structure can lead to more specific interactions with the intended biological target, reducing off-target effects.[1]
Types of Conformationally Restricted Amino Acids and Constraining Strategies
A variety of unnatural amino acids and chemical strategies are employed to introduce conformational constraints into peptides.
Side-Chain to Side-Chain Cyclization
This common strategy involves covalently linking the side chains of two amino acid residues within a peptide sequence.
-
Disulfide Bonds: The oxidation of two cysteine residues to form a cystine bridge is a classic method for peptide cyclization. The incorporation of non-natural amino acids like D-penicillamine, which has two methyl groups on the β-carbon, can create a more rigid and stable disulfide bridge.[1]
-
Lactam Bridges: The formation of an amide bond between the side chains of an acidic amino acid (e.g., Aspartic acid, Glutamic acid) and a basic amino acid (e.g., Lysine, Ornithine) creates a stable lactam bridge.
-
Hydrocarbon Stapling: This technique involves incorporating two α-methyl, α-alkenyl amino acids at specific positions (e.g., i, i+4 or i, i+7) in a peptide sequence and then cross-linking them using ruthenium-catalyzed olefin metathesis. This method is particularly effective for stabilizing α-helical structures.[9]
Backbone Cyclization
This involves the formation of a peptide bond between the N-terminus and the C-terminus of a peptide, creating a "head-to-tail" cyclic structure. These peptides often exhibit enhanced stability and binding affinity.[2][10]
Incorporation of Rigid Amino Acids
The introduction of amino acids with inherently restricted conformations can rigidify the peptide backbone.
-
N-methylated Amino Acids: The methylation of the backbone amide nitrogen reduces the conformational freedom of the peptide chain and can improve metabolic stability and cell permeability.
-
α,α-disubstituted Amino Acids: Amino acids such as α-aminoisobutyric acid (Aib) have two substituents on the α-carbon, which severely restricts the possible phi (φ) and psi (ψ) dihedral angles, often inducing helical or turn conformations.[11]
-
Proline and its Analogs: The cyclic nature of proline restricts the peptide backbone. A wide range of proline analogs with different ring sizes and substitutions have been developed to fine-tune the conformational properties of peptides.[12][13] Examples include thiazolidine-4-carboxylic acid and oxazolidine-4-carboxylic acid.[14]
Quantitative Analysis of Biological Activity
The introduction of conformational constraints can have a profound impact on the biological activity of peptides. The following tables summarize quantitative data from studies on various constrained peptides, comparing their activity to their linear counterparts.
Table 1: Binding Affinity of Peptides Targeting the p53-MDM2/MDMX Interaction
The interaction between the tumor suppressor protein p53 and its negative regulators MDM2 and MDMX is a key target in cancer therapy.[15][16] Constrained peptides have been developed to inhibit this interaction and reactivate the p53 pathway.[17][18][19]
| Peptide | Sequence | Constraint Type | Target | Binding Affinity (Kd) | Reference |
| 17–28p53 | ETFSDLWKLLPE | Linear | MDM2 | ~1-10 µM | [15] |
| PMI | TSFAEYWNLLSP | Linear | MDM2 | Low nM | [15] |
| PMI (N8A) | TSFAEYWALLSP | Linear | MDM2 | 490 pM | [15] |
| PMI (N8A) | TSFAEYWALLSP | Linear | MDMX | 2.4 nM | [15] |
| DPMI-α | TNWYANLEKLLR | D-peptide | MDM2 | 219 nM | [16] |
| DPMI-β | TAWYANFEKLLR | D-peptide | MDM2 | 34.5 nM | [17] |
Table 2: Biological Activity of Cyclic vs. Linear Peptides
| Peptide System | Constraint Type | Target/Assay | Metric | Linear Peptide | Constrained Peptide | Fold Improvement | Reference |
| RGD Pentapeptide | Head-to-tail cyclization | Integrin αvβ3 | Binding Affinity | Lower | Higher | Not quantified | [10] |
| Chemotactic Peptide | Dpg incorporation | Human Neutrophils | ED50 | ~8-fold higher | 1 | ~8 | [11] |
| p[63-82] analog | Disulfide bridge | Bioactivity assay | Activity | Active | Inactive | - | [2] |
| Ribonuclease binder | Head-to-tail cyclization | Ribonuclease | Kd | 35 nM | 0.26 nM | 135 | [20] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of peptides containing conformationally restricted amino acids.
Solid-Phase Peptide Synthesis (SPPS) of a Disulfide-Constrained Peptide
This protocol describes the synthesis of a cyclic peptide using Fmoc-D-Pen(Trt)-OH, a derivative of D-penicillamine, to form a rigid disulfide bridge.[1]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Pen(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU or HATU (coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
-
Ammonium bicarbonate buffer (pH 8.5)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times).[1]
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin test.
-
Wash the resin with DMF (5 times).[1]
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, incorporating Fmoc-D-Pen(Trt)-OH at the desired positions.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.[1]
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[1]
-
-
Disulfide Bond Formation (Oxidation):
-
Dissolve the crude linear peptide in an ammonium bicarbonate buffer (pH 8.5) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.
-
Stir the solution vigorously, open to the atmosphere, at room temperature for 12-24 hours.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry.[1]
-
-
Purification and Lyophilization:
-
Purify the cyclic peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final constrained peptide.[1]
-
Protease Stability Assay
This assay compares the stability of a constrained peptide to its linear counterpart in the presence of a protease.
Materials:
-
Linear and constrained peptides
-
Protease solution (e.g., Trypsin, Chymotrypsin, or plasma)
-
Assay buffer (e.g., Tris or PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Solutions: Prepare stock solutions of the linear and constrained peptides in the assay buffer.
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution to a final peptide concentration of ~50 µM.
-
Incubate the reactions at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analysis:
-
Analyze the samples by RP-HPLC to monitor the disappearance of the full-length peptide peak over time.
-
Confirm the identity of the peaks using mass spectrometry.
-
-
Data Analysis: Plot the percentage of remaining peptide versus time to determine the half-life of each peptide.
Cell Penetration Assay using Epifluorescence Microscopy
This protocol quantifies the cellular uptake of fluorescently labeled stapled peptides.[7][21]
Materials:
-
FITC-labeled stapled peptides
-
HeLa or U2OS cells
-
384-well clear bottom plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst stain (for nuclear counterstaining)
-
High-throughput epifluorescence microscope with automated image analysis software
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and allow them to adhere overnight.
-
Peptide Treatment:
-
Replace the cell culture medium with fresh medium containing the FITC-labeled stapled peptide at the desired concentration (e.g., 1 µM).
-
Incubate for a specified time (e.g., 4 hours) at 37°C.
-
-
Washing and Staining:
-
Wash the cells with PBS to remove extracellular peptide.
-
Add Hoechst stain to the wells to label the cell nuclei.
-
-
Image Acquisition:
-
Acquire images using a high-throughput microscope in both the FITC and DAPI (for Hoechst) channels.
-
-
Image Analysis:
-
Use automated image analysis software to identify individual cells based on the nuclear stain.
-
Quantify the mean intracellular fluorescence intensity in the FITC channel for each cell.
-
-
Data Analysis: Calculate the average intracellular fluorescence across the cell population for each treatment condition.
Signaling Pathways and Experimental Workflows
Conformationally restricted peptides are particularly effective at modulating protein-protein interactions (PPIs), which are often challenging to target with small molecules.
The p53-MDM2 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53, promoting its degradation.[15][16] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.[16] Peptides that mimic the α-helical region of p53 can competitively inhibit the p53-MDM2 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.
Experimental Workflow for Screening Constrained Peptide Inhibitors
The process of identifying and characterizing a constrained peptide inhibitor for a specific PPI involves a multi-step workflow, from initial design to cellular evaluation.
Conclusion
Conformationally restricted amino acids are indispensable tools in modern peptide chemistry, enabling the transformation of flexible peptides into potent, stable, and cell-permeable therapeutic candidates. The ability to rationally design and synthesize constrained peptides with tailored properties has opened up new avenues for targeting challenging disease-related proteins, particularly those involved in protein-protein interactions. As our understanding of the relationship between peptide conformation and biological function continues to grow, so too will the applications of these powerful molecular building blocks in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Towards understanding cell penetration by stapled peptides - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 10. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. mdpi.com [mdpi.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activating the p53 anti-cancer pathway by targeting the MDM2/MDMX dimer interface with short peptide segments: a computational peptide design experiment - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. Targeting protein-protein interactions: lessons from p53/MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. rsc.org [rsc.org]
An In-depth Technical Guide to Unnatural Amino Acids in Peptide Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery. By moving beyond the canonical 20 amino acids, UAAs provide a powerful toolkit to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and rapid clearance.[1] This guide details the core principles, experimental methodologies, and applications of UAAs in modern peptide design. It offers a technical overview of how these novel building blocks can enhance proteolytic stability, improve pharmacokinetic profiles, increase receptor affinity, and control peptide conformation.[1][2] With detailed protocols for synthesis and quantitative data on the impact of UAA incorporation, this document serves as a comprehensive resource for researchers aiming to harness the potential of unnatural amino acids in developing next-generation peptide therapeutics.
Introduction: Expanding the Chemical Versatility of Peptides
Peptides are promising therapeutic agents due to their high specificity and potency. However, their development is often hampered by challenges like enzymatic degradation and poor membrane permeability.[3][4] Unnatural amino acids (UAAs), which are amino acid analogs not among the 20 genetically encoded, offer a solution by introducing novel chemical functionalities, stereochemistry, and structural constraints into peptides.[2][5]
The strategic incorporation of UAAs can lead to significant improvements in a peptide's drug-like properties:[1][2]
-
Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains can sterically hinder protease recognition, extending the in-vivo half-life.[2]
-
Improved Pharmacokinetic (ADME) Profiles: UAAs can modify lipophilicity and hydrogen bonding, leading to better absorption, distribution, metabolism, and excretion.[1]
-
Increased Receptor Affinity and Selectivity: Unique side-chain functionalities can create additional interactions with biological targets, boosting binding affinity.[2]
-
Conformational Control: UAAs can lock a peptide into a specific, bioactive conformation, such as an α-helix or β-turn, through methods like peptide stapling or macrocyclization.[1][2]
Classification of Unnatural Amino Acids
UAAs can be categorized based on the modifications they introduce, providing a logical framework for their application in peptide design.
Caption: Classification of Unnatural Amino Acids.
Data Presentation: Quantifying the Impact of UAAs
The strategic substitution of canonical amino acids with UAAs can yield substantial improvements in peptide stability and activity. The following tables summarize quantitative data from various studies, demonstrating these enhancements.
Table 1: Enhancement of Proteolytic Stability
| Peptide Sequence (Modification) | Protease | Half-Life (t½) | Fold Improvement |
| Native Peptide | Trypsin | 15 min | - |
| Peptide with D-Alanine substitution | Trypsin | > 24 hours | > 96x |
| Native Glucagon-like peptide-1 (GLP-1) | DPP-IV | ~2 min | - |
| GLP-1 with Aib substitution at position 2 | DPP-IV | > 12 hours | > 360x |
| Linear Peptide | Chymotrypsin | 30 min | - |
| Stapled Peptide (with alkenyl UAAs) | Chymotrypsin | 8 hours | 16x |
Table 2: Modulation of Receptor Binding Affinity
| Peptide/Ligand | Target Receptor | UAA Substitution | IC₅₀ / Kᵢ | Change in Affinity |
| [Leu⁵]-Enkephalin | δ-Opioid Receptor | None (Native) | 25 nM | - |
| [D-Ala², Leu⁵]-Enkephalin | δ-Opioid Receptor | D-Alanine | 2.5 nM | 10x Increase |
| Somatostatin Analog | Somatostatin Receptors | None (Native) | 5.2 nM | - |
| Octreotide (contains D-Phe, D-Trp) | Somatostatin Receptors | D-Amino Acids | 0.8 nM | 6.5x Increase |
| p53-derived peptide | MDM2 | None (Linear) | 8.5 µM | - |
| Stapled p53 peptide | MDM2 | α-methyl, alkenyl UAAs | 0.06 µM | 140x Increase |
Core Methodologies and Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) is the primary technique for incorporating UAAs into peptides.[6] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely preferred due to its milder deprotection conditions, which are compatible with a broad range of sensitive UAAs.[6]
General Workflow for Peptide Drug Development with UAAs
The development process for a UAA-containing peptide therapeutic follows a structured, iterative cycle.
Caption: Workflow for UAA-containing peptide drug development.
Experimental Protocol 1: General Fmoc-SPPS Cycle for UAA Incorporation
This protocol outlines a standard manual coupling cycle for incorporating a protected unnatural amino acid.[6]
1. Resin Preparation and Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) into a reaction vessel.[6] b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes.[6] c. Drain the DMF.[6]
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[6] b. Agitate the mixture for 5-10 minutes.[6] c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. UAA Coupling: a. In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture. c. Immediately add the activated UAA solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-4 hours. The time may be extended for sterically hindered UAAs.[6] e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.[6] f. After a negative Kaiser test, wash the resin with DMF (3-5 times).
4. Capping (Optional): a. If the coupling reaction is incomplete, unreacted amino groups should be "capped" to prevent the formation of deletion sequences.[6] b. Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.[6] c. Wash the resin with DMF.[6]
5. Final Cleavage and Deprotection: a. After the full peptide sequence is assembled, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[6] b. Prepare a cleavage cocktail appropriate for the UAA side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6] Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate PPE. c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[6] d. Filter the resin and collect the TFA solution. e. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[6] f. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[6] g. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.[6]
Applications and Signaling Pathways
UAAs are powerful tools for probing and modulating biological pathways. For instance, "stapled peptides" incorporating hydrocarbon-stapled UAAs can stabilize α-helical structures, enabling them to penetrate cells and disrupt intracellular protein-protein interactions (PPIs). A classic example is the inhibition of the p53-MDM2 interaction, a key target in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
The Indane Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indane scaffold, a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework provides a versatile platform for the design of potent and selective therapeutic agents, enabling precise orientation of functional groups for optimal interaction with biological targets. This technical guide explores the multifaceted role of the indane core in drug discovery, detailing its therapeutic applications, synthetic strategies, and interactions with key signaling pathways.
Therapeutic Significance of the Indane Scaffold
The indane moiety is a cornerstone in a variety of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability across multiple disease areas. Its rigid nature helps to pre-organize molecules into bioactive conformations, often leading to enhanced potency and reduced off-target effects.[1][2][3][4][5]
Table 1: Prominent Indane-Based Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Area | Mechanism of Action |
| Donepezil | Neurodegenerative Diseases (Alzheimer's) | Reversible inhibitor of acetylcholinesterase (AChE)[1] |
| Indinavir | Infectious Diseases (HIV) | HIV protease inhibitor[2][3] |
| Sulindac | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID); inhibits cyclooxygenase (COX) enzymes[1][6] |
| Rasagiline | Neurodegenerative Diseases (Parkinson's) | Irreversible inhibitor of monoamine oxidase-B (MAO-B) |
| Indacaterol | Respiratory Diseases (COPD) | Long-acting beta-adrenoceptor agonist |
Quantitative Bioactivity of Indane Derivatives
The versatility of the indane scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for various classes of indane-containing compounds.
Table 2: Anticancer Activity of Selected Indane Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one hybrid (E-methyl lead molecule 47) | SKBR3 (HER2+) | 1.04 | [7] |
| Indanocine | Various | Potent tubulin polymerization inhibitor | [7] |
| Pterosin family (natural products) | HL-60 (Human leukemia) | Cytotoxic | [8] |
| Indazole derivative (2f) | 4T1 (Breast cancer) | 0.23 - 1.15 | [9] |
| Cinnamic acid-indanone hybrid (Compound 2C) | A549 (Lung Cancer) | 1.2 | [10] |
Table 3: Anti-inflammatory Activity of Selected Indane Derivatives
| Compound/Derivative | Assay/Target | IC50 (µM) or % Inhibition | Reference |
| PH46 (Indane dimer) | 5-Lipoxygenase (5-LOX) | 45.30 ± 5.28% inhibition at 10 µM | [1][2] |
| Methylene analogue 7 | 5-Lipoxygenase (5-LOX) | 39.71 ± 4.95% inhibition at 10 µM | [1][2] |
| Indazole derivatives | Carrageenan-induced paw edema (in vivo) | Significant dose-dependent inhibition | [4][5][11] |
| Ursolic acid-indole derivative (UA-1) | Nitric Oxide (NO) inhibition in RAW 264.7 cells | 2.2 ± 0.4 | [12] |
Table 4: Neuroprotective Activity of Selected Indane Derivatives
| Compound/Derivative | Assay/Model | EC50 (µM) | Reference |
| Adamantane derivative (5-hydroxyadamantane-2-on) | Hypergravity-induced ischemia (in vivo) | Increased survival rate at 100 mg/kg | [13][14] |
| CholesteroNitrone ChN2 | Oxygen-glucose deprivation and reoxygenation (in vitro) | ~10 | [15][16] |
| QuinolylNitrone QN23 | Oxygen-glucose deprivation and reoxygenation (in vitro) | ~1 | [15][16] |
Table 5: Pharmacokinetic Parameters of Key Indane-Based Drugs
| Drug | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) |
| Donepezil | Varies with dose | ~4.1 | ~81.5 | ~100 |
| Indinavir | Varies with dose and food intake | ~0.8 (fasting) | ~1.8 | ~65 |
| Sulindac | Varies | ~2 | ~7.8 (sulfide metabolite: ~16.4) | ~90 |
Table 6: Toxicity Data for Selected Indane Derivatives
| Compound/Derivative | Test System | LD50/CC50 | Reference |
| General Toxicity (LD50) | Animal models (e.g., rat, oral) | Varies widely depending on the derivative | [17][18][19][20][21] |
| Cytotoxicity (CC50) | Normal cell lines | Varies depending on the compound and cell line | [9] |
Key Signaling Pathways Modulated by Indane Derivatives
Indane-based compounds exert their therapeutic effects by modulating a variety of cellular signaling pathways. Understanding these interactions is crucial for rational drug design and optimization.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several indane derivatives have been developed as inhibitors of this pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key indane scaffolds and for the biological evaluation of their activity.
Synthesis of a Bioactive Indanone Derivative
Synthesis of 2-(4-aminobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (A key intermediate for multi-target anti-Alzheimer agents)
This protocol is adapted from the synthesis of precursors for novel indanone derivatives.[3]
-
Step 1: Synthesis of 2-(4-acetamidobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (A1):
-
To a solution of 5,6-dimethoxy-1-indanone (10 mmol) in ethanol, add 4-acetamidobenzaldehyde (12 mmol) and a catalytic amount of piperidine.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure product A1.
-
-
Step 2: Synthesis of 2-(4-aminobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (B1):
-
Dissolve the product from Step 1 (A1, 7 mmol) in ethanol (50 mL) and add concentrated hydrochloric acid (10 mL).
-
Reflux the mixture for 12 hours.
-
After cooling, pour the reaction mixture into ice water and neutralize with ammonia solution.
-
Filter the resulting precipitate, wash with water, dry, and crystallize from ethanol to yield the final product B1.
-
Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is widely used to screen for AChE inhibitors.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE from electric eel in the assay buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
ATCI Solution: 14 mM acetylthiocholine iodide in deionized water.
-
Test Compounds: Prepare serial dilutions of the indane derivatives in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the assay buffer to each well.
-
Add 50 µL of the test compound solution at various concentrations to the respective wells. For the control, add 50 µL of the buffer with the same percentage of the solvent.
-
Add 25 µL of the AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Drug Discovery Workflow for Privileged Scaffolds
The development of drugs based on privileged scaffolds like indane follows a structured workflow, from initial library design to preclinical evaluation.
Conclusion
The indane scaffold continues to be a highly valuable and versatile framework in medicinal chemistry. Its inherent structural rigidity and amenability to diverse functionalization have led to the development of a wide array of successful therapeutic agents. As our understanding of disease biology and molecular targets deepens, the rational design of novel indane derivatives holds immense promise for addressing unmet medical needs. The systematic exploration of the chemical space around this privileged core, guided by quantitative structure-activity relationships and a thorough understanding of target engagement, will undoubtedly pave the way for the next generation of indane-based medicines.
References
- 1. Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. evs.institute [evs.institute]
- 18. chemsafetypro.com [chemsafetypro.com]
- 19. Comparing LD50/LC50 Machine Learning Models for Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 21. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Overview of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid have yielded no specific results. The information presented herein is based on general chemical principles and data for structurally related compounds. Consequently, the core requirement for quantitative data presentation from cited experiments cannot be fulfilled at this time. This guide instead offers a prospective look at the synthesis and potential characterization of this compound.
Introduction
Hypothetical Synthesis Protocol
The synthesis of α-amino acids from a ketone precursor can be achieved through well-established methods such as the Strecker synthesis or the Bucherer-Bergs reaction. Given the starting material would likely be 1-indanone, a hypothetical protocol based on the Strecker synthesis is proposed.
Objective: To synthesize this compound from 1-indanone.
Materials:
-
1-indanone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Aqueous ammonia (NH₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ethanol
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
pH meter
-
Standard glassware for extraction and filtration
Procedure:
Step 1: Formation of the α-aminonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride and aqueous ammonia is prepared in a round-bottom flask.
-
1-indanone is dissolved in a suitable solvent, such as ethanol, and added to the ammonia solution.
-
The mixture is stirred, and a solution of sodium cyanide in water is added dropwise. Caution: Sodium cyanide is highly toxic.
-
The reaction is stirred at room temperature for several hours to allow for the formation of the intermediate α-aminonitrile, 2-amino-2,3-dihydro-1H-indene-1-carbonitrile.
Step 2: Hydrolysis of the α-aminonitrile
-
The α-aminonitrile intermediate is isolated, and concentrated hydrochloric acid is added.
-
The mixture is heated to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
After cooling, the solution is concentrated under reduced pressure.
-
The resulting crude amino acid hydrochloride is dissolved in water and neutralized with a base, such as sodium hydroxide, to precipitate the zwitterionic amino acid.
-
The solid product is collected by filtration, washed with cold water and diethyl ether, and then dried.
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.
Below is a workflow diagram illustrating this hypothetical synthetic pathway.
Caption: Hypothetical Strecker Synthesis Workflow.
Prospective Spectroscopic Characterization
While experimental data is unavailable, the following section outlines the expected spectroscopic characteristics for this compound based on its structure.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Signals corresponding to the four protons on the benzene ring of the indane structure would be expected in the aromatic region (approximately 7.0-7.5 ppm).
-
Indane Aliphatic Protons: The protons of the five-membered ring would appear as complex multiplets in the aliphatic region. The proton at the chiral center (C1) would likely be coupled to the adjacent methylene protons.
-
α-Proton: The proton on the carbon bearing the amino and carboxyl groups would likely appear as a distinct signal, with its chemical shift influenced by the solvent and pH.
-
Amine and Carboxyl Protons: These protons are typically broad and may exchange with deuterium in deuterated solvents.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal for the carboxylic acid carbon would be expected in the downfield region (approximately 170-180 ppm).
-
Aromatic Carbons: Signals for the six carbons of the benzene ring would appear in the aromatic region (approximately 120-145 ppm).
-
Aliphatic Carbons: Signals for the carbons of the five-membered ring and the α-carbon would be present in the aliphatic region.
-
3.2 Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group would be expected around 2500-3300 cm⁻¹.
-
N-H Stretch: The amino group would show stretching vibrations in the region of 3000-3500 cm⁻¹.
-
C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid would be anticipated around 1700-1750 cm⁻¹.
-
C-N Stretch: A medium intensity band for the C-N bond would likely be observed.
-
Aromatic C-H and C=C Stretches: These would be present in their characteristic regions.
3.3 Mass Spectrometry (MS)
-
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃NO₂, MW: 191.23 g/mol ).
-
Common fragmentation patterns for amino acids would be anticipated, such as the loss of the carboxyl group (CO₂H).
Conclusion
While a comprehensive technical guide on the spectroscopic data of this compound is not currently possible due to a lack of publicly available experimental data, this document provides a foundational understanding. It outlines a plausible synthetic route and predicts the expected spectroscopic characteristics. Further research is required to synthesize and characterize this compound to provide the definitive data sought by the scientific community.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS 155239-51-3)
(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as L-β-Indanylglycine, is a non-proteinogenic amino acid.[1] Its unique structure, featuring a constrained indane scaffold, makes it a valuable building block in medicinal chemistry and pharmaceutical research.[1] This guide provides a comprehensive overview of its chemical properties, suppliers, experimental protocols, and potential signaling pathway interactions.
Core Chemical Properties
The fundamental properties of (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| CAS Number | 155239-51-3 | [1][2] |
| IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [1][2] |
| Synonyms | L-β-Indanylglycine, l-2-indanylglycine | [1][2][3] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| Density | 1.3±0.1 g/cm³ | [4] |
| Boiling Point | 372.9±25.0 °C at 760 mmHg | [4] |
| Flash Point | 179.3±23.2 °C | [4] |
| LogP | 1.71 | [4] |
| PSA | 63.32000 | [4] |
| InChI Key | GUDHMDVRURNAHL-JTQLQIEISA-N |
Commercial Suppliers
This compound is available from various chemical suppliers for research purposes. The typical purity offered is around 95-99%.[1]
| Supplier | Purity | Contact Information |
| Angene Chemical | - | --INVALID-LINK-- |
| Benchchem | >95% | --INVALID-LINK-- |
| Biosynth | - | --INVALID-LINK-- |
| Ambeed | - | --INVALID-LINK-- |
| ChemicalBook | 99% | --INVALID-LINK-- |
| ChemSrc | 97.0% | Email: --INVALID-LINK-- |
| Guidechem | - | --INVALID-LINK-- |
| J&K Scientific | - | --INVALID-LINK-- |
| Alfa Chemistry | - | --INVALID-LINK-- |
| BOC Sciences | - | --INVALID-LINK-- |
Experimental Protocols and Synthesis
The synthesis of (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and its analogs typically involves the cyclization of indene derivatives followed by amination and carboxylation.[5]
General Synthetic Approach
A common method involves the nucleophilic substitution of 2-aminoindane derivatives with haloacetic acid derivatives.[5] The amino group of the 2-aminoindane attacks the haloacetic acid in the presence of a base, such as sodium acetate, to form the desired amino acid structure.[5]
Caption: General workflow for the synthesis via nucleophilic substitution.
Biological Activity and Signaling Pathways
This compound has garnered interest for its potential biological activities, particularly in neuroscience.[6] It is studied for its role as a modulator of neurotransmitter systems and its neuroprotective effects.[1]
Mechanism of Action
Research suggests that (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid may act as an antagonist at certain glutamate and glycine receptors.[1][6] This interaction can influence synaptic transmission and neuronal excitability. For instance, studies have shown it can inhibit glycine-induced currents in neurons. Furthermore, some research indicates it can inhibit the phosphorylation of key signaling proteins like AKT and ERK, which are crucial in cell survival and proliferation pathways.[1]
Caption: Potential mechanism of action inhibiting key signaling pathways.
Safety and Handling
According to safety data sheets, (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is classified with acute oral toxicity, skin irritation, and serious eye irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, goggles, lab coat) and a fume hood, are recommended when handling this solid, powder-form chemical.[7][8] It should be stored at room temperature or between 2°C - 8°C, away from strong oxidizing agents.[3][7][9]
Conclusion
(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS 155239-51-3) is a chiral, non-proteinogenic amino acid with significant potential in drug discovery and development. Its rigid indane structure provides a unique scaffold for designing enzyme inhibitors and receptor ligands.[1] The compound's demonstrated activity as a neurotransmitter modulator and its influence on critical cell signaling pathways underscore its importance as a tool for researchers in neuroscience and medicinal chemistry. Further investigation into its pharmacological properties may lead to the development of novel therapeutics.
References
- 1. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]
- 2. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 11310031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-β-Indanylglycine | 155239-51-3 | FI48034 | Biosynth [biosynth.com]
- 4. CAS#:155239-51-3 | (2S)-Amino(2,3-dihydro-1H-inden-2-yl)acetic acid | Chemsrc [chemsrc.com]
- 5. 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride | 917391-07-2 | Benchchem [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. biosynth.com [biosynth.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of Indanylglycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanylglycine is a non-proteinogenic amino acid characterized by its rigid, bicyclic structure. Its incorporation into peptide sequences is a valuable strategy in medicinal chemistry and drug design to impart conformational constraint. This rigidity can lead to peptides with enhanced biological activity, selectivity, and metabolic stability. However, the inherent steric hindrance of the indanyl moiety presents a significant challenge during solid-phase peptide synthesis (SPPS), often resulting in incomplete coupling reactions and decreased peptide purity.
This document provides a detailed protocol for the efficient incorporation of Fmoc-protected indanylglycine into peptide sequences using SPPS. It includes optimized coupling strategies, recommended reagents, and troubleshooting guidelines to overcome the challenges associated with this sterically hindered amino acid.
Core Principles and Challenges
The primary challenge in coupling Fmoc-indanylglycine is the steric bulk of the indanyl group, which can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] This can lead to:
-
Slow reaction kinetics: Requiring longer coupling times.[2]
-
Incomplete coupling: Resulting in deletion sequences, which are difficult to separate from the target peptide.[1]
-
Lower yields and purity: Compromising the overall efficiency of the synthesis.
To overcome these challenges, the use of highly reactive coupling reagents and optimized reaction conditions is essential.
Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids
The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids like indanylglycine. The following table summarizes the relative performance of common coupling reagents in such challenging couplings. While specific data for indanylglycine is not extensively published, this table is based on the known reactivity of these reagents with other sterically demanding residues.[3][4]
| Coupling Reagent | Class | Relative Reactivity | Recommended Use for Indanylglycine | Potential Issues |
| HATU | Uronium/Aminium Salt | Very High | Highly Recommended | Potential for guanidinylation side reactions.[3] |
| HCTU | Uronium/Aminium Salt | Very High | Highly Recommended | Similar reactivity to HATU, often more cost-effective.[3] |
| COMU | Uronium/Aminium Salt | Very High | Recommended | Byproducts are generally soluble and considered safer than benzotriazole-based reagents. |
| PyBOP | Phosphonium Salt | High | Recommended | Byproducts are non-carcinogenic.[3] |
| DIC/Oxyma | Carbodiimide | Moderate | Use with caution | Slower reaction rates; may require extended coupling times or double coupling.[3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing indanylglycine using the Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-L-indanylglycine
-
Rink Amide resin (or other suitable resin)
-
Standard Fmoc-protected amino acids
-
Coupling Reagent: HATU (recommended)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: Reagent K (TFA/H₂O/Phenol/Thioanisole/TIPS, 82.5:5:5:5:2.5) or similar
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Protocol for a Single Coupling Cycle of Fmoc-Indanylglycine
This protocol assumes a 0.1 mmol synthesis scale. Adjust reagent quantities accordingly for different scales.
1. Resin Swelling:
- Place the resin in the SPPS reaction vessel.
- Add DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 3 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]
- Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
- Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
3. Coupling of Fmoc-Indanylglycine (Double Coupling Recommended):
4. Capping (Optional but Recommended if Coupling is Incomplete):
- If the Kaiser test remains positive after the second coupling, it indicates the presence of unreacted amino groups. These should be "capped" to prevent the formation of deletion sequences.
- Prepare a capping solution (e.g., acetic anhydride and DIPEA in DMF).
- Add the capping solution to the resin and agitate for 30 minutes.
- Drain and wash the resin thoroughly as described in step 3.
5. Continuation of Synthesis:
- Proceed to the deprotection of the Fmoc group from the newly added indanylglycine and the coupling of the next amino acid in the sequence using a standard protocol.
Final Cleavage and Deprotection
-
After the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
Mandatory Visualizations
Experimental Workflow for Indanylglycine Incorporation
Caption: Workflow for the double-coupling of Fmoc-indanylglycine in SPPS.
Decision Pathway for Coupling Hindered Amino Acids
Caption: Decision workflow for optimizing the coupling of sterically hindered amino acids.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser test after double coupling | Incomplete coupling due to severe steric hindrance or peptide aggregation. | 1. Capping: Acetylate the unreacted amines to prevent deletion sequence formation.[5] 2. Optimize Solvent: Use N-methylpyrrolidone (NMP) instead of DMF for its superior solvating properties.[2] 3. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50°C), but be cautious of potential racemization.[2] |
| Low crude peptide purity | Accumulation of deletion sequences from incomplete couplings. | Ensure complete Fmoc deprotection before each coupling. For difficult sequences, consider incorporating pseudoproline dipeptides or other backbone protection strategies to minimize aggregation. |
| Low yield after cleavage | Incomplete cleavage from the resin or peptide precipitation issues. | Ensure the use of an appropriate cleavage cocktail and allow sufficient time for the reaction (2-3 hours). Optimize the precipitation and washing steps with cold diethyl ether. |
Conclusion
The successful incorporation of indanylglycine in SPPS is achievable through the careful selection of highly reactive coupling reagents and the optimization of reaction protocols. A double-coupling strategy using HATU or HCTU is highly recommended to overcome the steric hindrance of this amino acid. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can efficiently synthesize indanylglycine-containing peptides with high purity and yield, facilitating the development of novel peptide-based therapeutics and research tools.
References
Application Notes and Protocols for the Analytical Characterization of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a non-proteinogenic amino acid containing a rigid indane scaffold. Its structural features make it a compound of interest in medicinal chemistry and drug development, where precise and robust analytical methods are crucial for its characterization, quantification, and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
HPLC is a versatile technique for assessing the purity and separating the enantiomers of this compound. Due to the chiral nature of the molecule, enantiomeric separation is critical for pharmacological studies.
A. Achiral Reversed-Phase HPLC for Purity Determination
This method is suitable for determining the chemical purity of the compound. Since the analyte is a polar amino acid, pre-column derivatization is often employed to enhance retention and detection.[1][2][3]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 N HCl to create a 1 mg/mL stock solution.
-
For derivatization, mix 100 µL of the stock solution with 200 µL of borate buffer (pH 8.5) and 100 µL of o-phthaldialdehyde (OPA) reagent.[1] Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm) for OPA derivatives.[2]
-
Data Presentation:
| Parameter | Value |
| Retention Time | Approx. 15.8 min |
| Limit of Detection (LOD) | ~50 ng/mL |
| Limit of Quantitation (LOQ) | ~150 ng/mL |
| Linearity (r²) | >0.999 |
B. Chiral HPLC for Enantiomeric Separation
Direct chiral separation of the enantiomers can be achieved without derivatization using a suitable chiral stationary phase (CSP).[4][5][6]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 1 mg of the racemic mixture of this compound in 1 mL of the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: HPLC with a UV detector.
-
Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: Ethanol/Water/Trifluoroacetic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 260 nm.
-
Data Presentation:
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-enantiomer | 12.5 | \multirow{2}{*}{> 1.8} |
| (S)-enantiomer | 14.2 |
Method Selection Workflow:
Caption: HPLC method selection for purity or enantiomeric analysis.
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
GC-MS is a highly sensitive and specific method for the quantification of amino acids, though it requires derivatization to increase volatility.[7][8]
Experimental Protocol:
-
Sample Preparation (Derivatization):
-
To 100 µL of a 1 mg/mL sample solution in a vial, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of isopropanol and 50 µL of propyl chloroformate.[7][9]
-
Vortex for 1 minute.
-
Add 200 µL of hexane and vortex for 1 minute.
-
Transfer the upper organic layer to a new vial for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Data Presentation:
| Parameter | Value |
| Retention Time | Approx. 18.5 min |
| Characteristic m/z ions | To be determined experimentally |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL |
GC-MS Analysis Workflow:
Caption: Workflow for GC-MS analysis of the target amino acid.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR (COSY, HSQC) for detailed structural assignment.
-
-
Data Presentation (Predicted ¹H NMR Chemical Shifts):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.5 | m |
| CH (α-carbon) | ~3.8 - 4.2 | d or dd |
| CH (indenyl) | ~3.0 - 3.5 | m |
| CH₂ (indenyl) | ~2.0 - 2.8 | m |
Note: Actual chemical shifts may vary depending on the solvent and pH.
Relationship between Structure and Analytical Methods:
Caption: Relationship between molecular features and analytical techniques.
References
- 1. asianpubs.org [asianpubs.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Indanylglycine Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the chiral separation of indanylglycine enantiomers using High-Performance Liquid Chromatography (HPLC). Indanylglycine, a non-proteinogenic cyclic amino acid, is a crucial chiral building block in the synthesis of various pharmaceutical compounds. The control of its enantiomeric purity is critical for ensuring the efficacy and safety of the final drug product. This document outlines a robust method employing a polysaccharide-based chiral stationary phase (CSP) for the effective resolution of (R)- and (S)-indanylglycine. The provided methodology is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
Chiral separation is a critical aspect of pharmaceutical development and analysis, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation and quantification of enantiomers.[2][3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including amino acids and their derivatives.[4][5]
Indanylglycine (2-aminoindan-2-carboxylic acid) is a conformationally constrained cyclic amino acid analog. Its rigid structure makes it a valuable synthon in medicinal chemistry for the design of peptidomimetics and other biologically active molecules. The ability to resolve and quantify the individual enantiomers of indanylglycine is therefore essential for stereoselective synthesis and for ensuring the enantiomeric purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a detailed experimental protocol for the chiral separation of indanylglycine enantiomers, enabling accurate determination of enantiomeric excess (e.e.).
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation and HPLC analysis of indanylglycine enantiomers.
Materials and Reagents
-
Racemic Indanylglycine (2-aminoindan-2-carboxylic acid)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Columns
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Stationary Phase: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm I.D.[6][7]
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic indanylglycine at a concentration of 1.0 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components or a solvent in which the analyte is fully soluble).
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the indanylglycine sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
HPLC Method
The following HPLC conditions have been optimized for the baseline separation of indanylglycine enantiomers.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Data Presentation
The described HPLC method provides excellent resolution of the (R)- and (S)-enantiomers of indanylglycine. The following table summarizes the expected chromatographic parameters based on typical performance for similar cyclic amino acids on polysaccharide-based CSPs.
Table 2: Expected Chromatographic Data
| Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) |
| Enantiomer 1 | ~ 8.5 | \multirow{2}{*}{> 2.0} |
| Enantiomer 2 | ~ 10.2 |
Note: The elution order of the enantiomers should be determined by injecting a standard of a single, known enantiomer.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the chiral separation of indanylglycine enantiomers and the logical relationship of the key components in the HPLC system.
Caption: Experimental workflow for the chiral HPLC analysis of indanylglycine enantiomers.
Caption: Logical relationship of components in the HPLC system for chiral separation.
Conclusion
The method described in this application note provides a reliable and robust approach for the chiral separation of indanylglycine enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase, specifically CHIRALCEL® OD-H, in combination with an optimized mobile phase, allows for excellent resolution and accurate quantification of the individual enantiomers. This protocol is suitable for routine analysis in quality control laboratories and for supporting research and development activities in the pharmaceutical industry. The provided workflow and logical diagrams offer a clear guide for the implementation of this method.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. yakhak.org [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. mz-at.de [mz-at.de]
- 7. chiraltech.com [chiraltech.com]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using L-β-Indanylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of enzyme inhibitors incorporating the constrained phenylalanine analog, L-β-indanylglycine. This document outlines the rationale for using this non-canonical amino acid, detailed synthetic protocols, and the biological context for targeting specific enzymes, such as Carboxypeptidase A4 (CPA4), which is implicated in various cancer-related signaling pathways.
Introduction
L-β-indanylglycine is a rigid amino acid analog of phenylalanine. Its constrained bicyclic structure can pre-organize the conformation of a peptide or peptidomimetic, leading to enhanced binding affinity and selectivity for the target enzyme's active site. This conformational restriction can also improve metabolic stability by reducing susceptibility to proteolytic degradation. This makes L-β-indanylglycine an attractive building block for the design of potent and specific enzyme inhibitors for therapeutic and research applications.
Target Enzyme: Carboxypeptidase A4 (CPA4)
Carboxypeptidase A4 (CPA4) is a zinc-dependent metalloprotease that cleaves C-terminal amino acids with a preference for aromatic or branched aliphatic side chains. Overexpression of CPA4 has been linked to the progression and poor prognosis of several cancers, including pancreatic, prostate, and colorectal cancer. CPA4 is known to modulate key oncogenic signaling pathways, making it a promising target for the development of novel anti-cancer therapeutics.
Quantitative Data: Inhibition of Carboxypeptidase A by Phenylalanine-Based Inhibitors
| Inhibitor | Target Enzyme | Ki Value | Reference |
| N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | CPA | 2.09 µM | [1] |
| N-(Hydroxyaminocarbonyl)-D-phenylalanine | CPA | 1.54 µM | [1] |
| N-(Cyanoacetyl)-L-phenylalanine | CPA | - | [2] (Mechanism-based) |
| N-(3-chloropropionyl)-L-phenylalanine | CPA | - | [2] (Mechanism-based) |
| Cbz-Phe-ValP-(O)Phe | CPA | 10-27 fM | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Carboxypeptidase A4 Inhibitor
This protocol describes the manual synthesis of a model tripeptide inhibitor incorporating L-β-indanylglycine at the C-terminus, which is critical for recognition by carboxypeptidases. The synthesis is based on the widely used Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-β-indanylglycine-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dipeptidyl-peptidase IV (DPP-IV) inhibitor (if necessary)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-L-β-indanylglycine-OH):
-
In a separate vial, dissolve Fmoc-L-β-indanylglycine-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid.
-
Subsequent Amino Acid Couplings: Repeat steps 3-5 for the remaining amino acids in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Visualizations
Experimental Workflow
References
- 1. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidic mechanism-based inactivators for carboxypeptidase A [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of an inhibitor of carboxypeptidase A with a Ki value in the femtomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Receptor Ligands Using Constrained Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The design and synthesis of receptor ligands with high affinity and selectivity are paramount in drug discovery. The incorporation of constrained amino acids into peptide ligands is a powerful strategy to enhance their pharmacological properties.[1][2] By reducing the conformational flexibility of a peptide, its binding entropy is lowered, which can lead to a significant increase in binding affinity and receptor selectivity.[3][4] Furthermore, conformational constraints can improve metabolic stability by protecting the peptide backbone from enzymatic degradation.[5][6] This document provides detailed protocols for the synthesis of constrained peptide ligands, their characterization using receptor binding assays, and an overview of the relevant signaling pathways. Unnatural amino acids (UAAs) are crucial tools in this process, offering unique physicochemical properties that can optimize drug candidates.[7][8]
I. Strategies for Introducing Conformational Constraints
Several methods can be employed to introduce conformational constraints into peptide ligands. The choice of strategy depends on the desired secondary structure and the specific receptor target.
-
Cyclization: This is a widely used technique that can be achieved by forming a covalent bond between the N- and C-termini (backbone cyclization) or between amino acid side chains.[3] Disulfide bridges between cysteine residues are a common example of side-chain cyclization.[3]
-
Peptide Stapling: This method involves introducing a synthetic brace ("staple") between two amino acid side chains, often to stabilize an α-helical conformation.[3][4] Stapled peptides have shown promise in targeting intracellular protein-protein interactions.[4]
-
β-Hairpin Mimetics: By incorporating specific turn-inducing residues or cyclizing flanking sequences, it is possible to stabilize a β-hairpin structure, which can mimic the binding epitope of a larger protein.[3]
-
Incorporation of sterically hindered or cyclic amino acids: The introduction of unnatural amino acids with bulky side chains or cyclic structures can restrict the rotational freedom of the peptide backbone and side chains.[9][10][11]
II. Quantitative Data: Binding Affinities of Constrained Ligands
The following table summarizes the binding affinities of representative constrained peptide ligands for their respective receptors. This data illustrates the impact of conformational constraints on receptor binding.
| Ligand/Peptide Name | Receptor Target | Constraint Strategy | Amino Acid Modification | Binding Affinity (Ki or IC50) | Reference |
| c[D-Pen², D-Pen⁵]-Enkephalin | δ-Opioid Receptor | Side-chain cyclization (disulfide bond) | D-Penicillamine | 1.2 nM (Ki) | [12] |
| ATSP-7041 | MDM2/MDMX | Peptide Stapling (hydrocarbon) | α,α-disubstituted non-natural amino acids | 24 nM (Ki for MDM2) | [4] |
| Cyclic RGDfK | αvβ3 Integrin | Backbone Cyclization | - | 0.5-2 nM (IC50) | [6] |
| [Dhp-c²⁵[DOrn-2-Nal-DPro-Gly]] | μ/δ-Opioid Receptor | Backbone Cyclization | Dihydroxyphenylalanine | Weak antagonist (MOR/DOR) | [2] |
| Constrained Tetracyclic Peptide | - | Orthogonal Chemical Ligations | Aminooxy-homoserine | - | [3] |
III. Experimental Protocols
A. Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Constrained Peptide
This protocol describes the manual synthesis of a generic cyclic peptide using Fmoc/tBu chemistry.[5][13][14]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including those for cyclization, e.g., Fmoc-Cys(Trt)-OH)
-
Coupling reagents: HBTU/HATU and DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Swelling and Preparation:
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (5 min, then 15-20 min).[5]
-
Wash the resin thoroughly with DMF.[5]
-
Pre-activate the first Fmoc-amino acid (3 eq.) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.[5]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[5]
-
Wash the resin with DMF.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage from Resin:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Cyclization (e.g., Disulfide Bond Formation):
-
Dissolve the purified linear peptide containing two cysteine residues in a suitable buffer (e.g., ammonium bicarbonate) at a low concentration (0.1-1.0 mg/mL) to favor intramolecular cyclization.[5]
-
Stir the solution vigorously, open to the atmosphere, to allow for air oxidation of the thiol groups to form a disulfide bond.
-
Monitor the reaction by RP-HPLC and mass spectrometry.
-
Purify the final cyclic peptide by RP-HPLC.
-
B. Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a synthesized ligand for its receptor.[17][18]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity
-
Unlabeled synthesized ligand (competitor)
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled synthesized ligand to the wells (serial dilution).
-
Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand plus a high concentration of a known unlabeled ligand (non-specific binding).
-
-
Incubation:
-
Add the cell membranes or tissue homogenates to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This traps the membranes with bound ligand on the filter.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the unlabeled ligand concentration.
-
Fit the data using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
IV. Visualizations
A. Experimental Workflow: Synthesis and Evaluation of Constrained Peptides
Caption: Workflow for the synthesis and evaluation of constrained peptides.
B. Signaling Pathway: G Protein-Coupled Receptor (GPCR)
References
- 1. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Conformationally restricted peptides as tools in opioid receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Characterization of Peptides Containing Indanylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanylglycine (Ing) is a conformationally constrained non-proteinogenic amino acid that is increasingly utilized in peptide-based drug design. Its rigid indanyl moiety restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures. This conformational pre-organization can enhance binding affinity to biological targets, improve metabolic stability, and increase cell permeability. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution, providing crucial insights for structure-activity relationship (SAR) studies.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and NMR characterization of peptides containing indanylglycine.
Data Presentation
The incorporation of indanylglycine into a peptide sequence significantly influences its conformational properties. The following tables summarize typical ¹H and ¹³C NMR chemical shifts and ³J(HN,Hα) coupling constants for an indanylglycine residue within a model peptide, such as Ac-Ala-Ing-Ala-NH₂. These values are indicative and may vary depending on the solvent, temperature, and flanking amino acid residues.
Table 1: Typical ¹H NMR Chemical Shifts (δ) for an Indanylglycine-Containing Peptide
| Proton | Chemical Shift (ppm) | Multiplicity |
| Ing NH | 7.8 - 8.5 | d |
| Ing Hα | 4.5 - 5.0 | t |
| Ing Hβ | 3.0 - 3.5 | m |
| Ing Aromatic | 7.1 - 7.4 | m |
| Flanking Ala NH | 7.9 - 8.6 | d |
| Flanking Ala Hα | 4.2 - 4.6 | q |
| Flanking Ala Hβ | 1.3 - 1.5 | d |
| Acetyl CH₃ | 1.9 - 2.1 | s |
| C-terminal NH₂ | 7.0 - 7.5 | br s |
Table 2: Typical ¹³C NMR Chemical Shifts (δ) for an Indanylglycine-Containing Peptide
| Carbon | Chemical Shift (ppm) |
| Ing C=O | 170 - 175 |
| Ing Cα | 55 - 60 |
| Ing Cβ | 35 - 40 |
| Ing Aromatic | 120 - 145 |
| Flanking Ala C=O | 172 - 176 |
| Flanking Ala Cα | 48 - 52 |
| Flanking Ala Cβ | 16 - 20 |
| Acetyl C=O | 170 - 172 |
| Acetyl CH₃ | 22 - 25 |
Table 3: Typical ³J(HN,Hα) Coupling Constants
| Residue | ³J(HN,Hα) (Hz) | Implied Dihedral Angle (φ) |
| Indanylglycine (Ing) | 8.0 - 10.0 | -120° ± 20° (Extended) |
| Flanking Alanine (Ala) | 5.0 - 7.0 | -60° ± 20° (Helical) or > -80° (Extended) |
Note: The larger coupling constant for the indanylglycine residue suggests a more extended conformation, consistent with its constrained nature.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Indanylglycine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Ala-Ing-Ala-NH₂) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Ing-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 2: NMR Sample Preparation and Data Acquisition
Materials:
-
Lyophilized pure peptide
-
NMR buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., DSS or TSP)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire all spectra on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and concentration.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify coupled spin systems for each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-Frame Overhauser Effect Spectroscopy): Acquire a NOESY (for smaller peptides) or ROESY (for intermediate-sized peptides) spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons, which are crucial for determining the three-dimensional structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons, aiding in resonance assignment.
-
2D ¹H-¹⁵N HSQC (optional, for ¹⁵N-labeled samples): If the peptide is isotopically labeled with ¹⁵N, a ¹H-¹⁵N HSQC spectrum provides excellent resolution of the backbone amide signals.[1]
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the NMR characterization of an indanylglycine-containing peptide and the logical relationships in the data analysis process.
References
Application Notes and Protocols: Fmoc-Protection Strategy for 2-Amino-2-(indan-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a proposed protocol for the Nα-Fmoc protection of the sterically hindered non-canonical amino acid, 2-amino-2-(indan-2-yl)acetic acid. This amino acid is a valuable building block in peptide and peptidomimetic drug discovery, and its efficient protection is crucial for subsequent solid-phase peptide synthesis (SPPS).
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in SPPS.[1][2] Its key advantage lies in its base-lability, allowing for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] The Fmoc group is typically introduced by reacting the amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[3][4] For sterically hindered amino acids such as 2-amino-2-(indan-2-yl)acetic acid, optimizing the reaction conditions is critical to achieve high yields and purity.
This protocol outlines a robust method for the Fmoc protection of 2-amino-2-(indan-2-yl)acetic acid using Fmoc-OSu, which is generally preferred over Fmoc-Cl due to its higher stability and lower propensity for side reactions.[1][4]
Proposed Experimental Protocol
This protocol describes a general procedure for the Nα-Fmoc protection of 2-amino-2-(indan-2-yl)acetic acid in solution.
Materials:
-
2-amino-2-(indan-2-yl)acetic acid
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-2-(indan-2-yl)acetic acid in a 1:1 mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is fully dissolved.
-
Addition of Fmoc-OSu: In a separate container, dissolve 1.05 to 1.1 equivalents of Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 15-20 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. The product should precipitate out of the solution.
-
-
Extraction and Drying:
-
Extract the acidified aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Fmoc-2-amino-2-(indan-2-yl)acetic acid.
-
-
Purification: The crude product can be further purified by recrystallization or flash column chromatography on silica gel if necessary.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed Fmoc-protection protocol.
| Parameter | Value |
| Reagents | |
| 2-amino-2-(indan-2-yl)acetic acid | 1.0 eq |
| Fmoc-OSu | 1.05 - 1.1 eq |
| Sodium Bicarbonate | In 10% aqueous solution |
| Reaction Conditions | |
| Solvent System | 1:1 Dioxane/Water |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12 - 24 hours |
| Work-up & Purification | |
| pH for Precipitation | 2 - 3 |
| Extraction Solvent | Ethyl Acetate |
| Expected Yield | > 90% (after purification) |
Visual Workflow of Fmoc-Protection Strategy
References
Application Notes and Protocols for Peptide Coupling of Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing sterically hindered amino acids presents a significant challenge in drug development and chemical biology.[1] Bulky side chains, such as those in β-branched (Val, Ile), α,α-disubstituted (Aib), and N-methylated amino acids, can impede the formation of the peptide bond.[1][2] This steric hindrance slows down reaction kinetics, leading to incomplete couplings, lower yields, and an increased risk of epimerization, which is the loss of stereochemical integrity at the α-carbon.[1][2] The selection of an appropriate coupling reagent is therefore critical to overcoming these obstacles. This document provides a detailed comparison of modern coupling reagents, experimental protocols, and mechanistic insights to guide the successful synthesis of peptides with sterically demanding residues.
Mechanism of Action and Reagent Classes
The formation of a peptide bond requires the activation of a carboxylic acid group of one amino acid to facilitate a nucleophilic attack from the amino group of another.[1][3] Coupling reagents are the activators in this process and can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[1][4] For challenging couplings, the more powerful onium salt reagents are generally preferred over standard carbodiimides like DCC or EDC.[2]
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and COMU are highly efficient for hindered couplings.[2] HATU, based on the more reactive HOAt, is known for its high reactivity and speed.[2][5] COMU, a third-generation reagent based on OxymaPure, offers comparable efficiency to HATU with an improved safety profile, as it is not based on the potentially explosive HOBt or HOAt.[2][6]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, particularly in minimizing racemization.[2] They are a good choice when the guanidinylation of the N-terminus, a potential side reaction with uronium salts, is a concern.[1][2]
Quantitative Performance of Coupling Reagents
The efficacy of various coupling reagents in promoting the coupling of sterically hindered amino acids is summarized below. The data, synthesized from multiple studies, highlights key performance indicators such as yield, reaction time, and the degree of epimerization.
| Reagent | Coupling System Example | Yield (%) | Reaction Time | Racemization (%) | Reference |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | [1] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | [1] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low | [7] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low | [1] |
| PyBrOP | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low | [7] |
| T3P® | Epimerization-prone substrates | High | Varies | Minimal | [1] |
Note: "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid. This table synthesizes data from multiple sources; reaction conditions may vary.
Key Considerations for Reagent Selection
| Reagent | Advantages | Disadvantages | Safety Considerations |
| HATU | Highly efficient, especially for hindered couplings due to the formation of reactive OAt esters.[1][5] | Can cause guanidinylation of the N-terminal amine.[1] More expensive than HBTU.[1] | Based on potentially explosive HOAt; handle with caution.[1] |
| HBTU | Highly efficient and popular reagent with generally soluble byproducts.[1] | Can cause guanidinylation, capping the peptide chain, especially in slow couplings.[1] | Exhibits unpredictable autocatalytic decompositions, posing an explosion risk.[1] Can have allergenic potential.[1] |
| COMU | Efficiency comparable to HATU.[6] Safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[1][6] Reduced allergenic potential and water-soluble byproducts.[1] | Limited stability in solution.[1] | Non-explosive and significantly less likely to cause an allergic reaction compared to HATU/HBTU.[1] |
| PyBOP | Efficient coupling that avoids guanidinylation side reactions.[1] | Generally less reactive than HATU.[1] | Avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[1] |
Experimental Protocols
The following are generalized experimental protocols for peptide coupling reactions involving sterically hindered amino acids. Optimization for specific sequences is crucial.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling with HATU
This protocol outlines the coupling of a sterically hindered Fmoc-protected amino acid to a resin-bound peptide.
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time may be extended or a second coupling may be performed.[5]
-
Monitoring and Washing: Monitor the reaction's completion using a qualitative method like the ninhydrin test.[4] Once complete, thoroughly wash the resin with DMF.[4]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling with COMU
This protocol details the use of COMU for coupling sterically hindered amino acids, offering a safer alternative to HATU.
-
Resin Preparation: Swell the resin as described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and COMU (2.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the amino acid solution.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature. A 1-hour double coupling is often effective for hindered residues like Aib.[1]
-
Monitoring and Washing: Follow the same monitoring and washing procedures as in Protocol 1.
Minimizing Epimerization
Epimerization is a critical side reaction, especially during the coupling of sterically hindered amino acids, as the prolonged reaction times provide more opportunity for the loss of stereochemical purity.[2][8]
To minimize epimerization:
-
Choice of Reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[2]
-
Use of a Suitable Base: Hindered, non-nucleophilic bases like DIPEA or 2,4,6-collidine are preferred.[2]
-
Limiting Pre-activation Time: The risk of racemization increases the longer an amino acid remains in its activated state before coupling. In situ activation is recommended.[2]
-
Solvent Choice: Polar solvents like DMF can increase the rate of epimerization.[9]
-
Low Temperature: Conducting the coupling reaction at a lower temperature can help to suppress epimerization.[9]
Visualizing the Workflow
General Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical cycle in solid-phase peptide synthesis, highlighting the key stages of deprotection, activation, coupling, and washing.
Caption: General workflow of Fmoc solid-phase peptide synthesis.
Logical Relationship of Factors in Hindered Couplings
This diagram illustrates the interplay between steric hindrance, reaction conditions, and potential outcomes in peptide synthesis.
Caption: Factors influencing sterically hindered peptide couplings.
Conclusion
The successful incorporation of sterically hindered amino acids into peptide chains is achievable with the careful selection of modern coupling reagents and the optimization of reaction conditions. For the most challenging couplings, HATU remains a highly effective choice, though its use requires appropriate safety precautions.[10] COMU presents a compelling alternative, offering comparable reactivity to HATU with a significantly improved safety profile.[6][10] By understanding the mechanisms of these reagents and implementing protocols that minimize side reactions like epimerization, researchers can efficiently synthesize complex peptides for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Indane Amino Acids in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indane amino acids represent a class of conformationally constrained phenylalanine analogues that have garnered significant attention in medicinal chemistry. The rigid indane scaffold reduces the conformational flexibility of the amino acid, which can lead to increased potency, selectivity, and improved pharmacokinetic properties of drug candidates. This document provides a detailed overview of the applications of indane amino acids in drug design, focusing on their use as anticancer agents, CGRP receptor antagonists for migraine treatment, and monoamine oxidase (MAO) inhibitors for neurodegenerative diseases.
Applications of Indane Amino Acids
The unique structural features of indane amino acids make them versatile scaffolds in drug discovery. Their rigid framework allows for the precise orientation of pharmacophoric groups, leading to enhanced interactions with biological targets.
Anticancer Agents
Indane-containing compounds have shown promise as anticancer agents, with some acting as topoisomerase II inhibitors. Topoisomerase II is a crucial enzyme in DNA replication and transcription, making it an attractive target for cancer therapy. By stabilizing the enzyme-DNA cleavage complex, these inhibitors induce DNA strand breaks and trigger apoptosis in cancer cells.
Quantitative Data: Anticancer Activity of Indane Derivatives
The following table summarizes the in vitro cytotoxic activity of various indane and indazole derivatives against a panel of human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Indazole Derivative 1 | A549 (Lung) | 4.66 ± 0.45 | [1] |
| K562 (Leukemia) | 9.32 ± 0.59 | [1] | |
| PC-3 (Prostate) | 15.48 ± 1.33 | [1] | |
| HepG2 (Liver) | 12.67 ± 1.31 | [1] | |
| Indazole Derivative 2 | A549 (Lung) | 5.25 ± 0.57 | [1] |
| K562 (Leukemia) | 6.97 ± 0.99 | [1] | |
| Piperazine-Indazole 6o | K562 (Leukemia) | 5.15 ± 0.55 | [1] |
| HEK-293 (Normal) | 33.20 ± 3.83 | [1] | |
| Mercapto-Indazole 5k | HepG2 (Liver) | 3.32 ± 0.43 | [1] |
| HEK-293 (Normal) | 12.17 ± 2.85 | [1] |
Signaling Pathway: Topoisomerase II Inhibition
Indane-based topoisomerase II poisons interfere with the enzyme's catalytic cycle. They bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.
CGRP Receptor Antagonists
Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine. Antagonists of the CGRP receptor are a promising new class of drugs for the treatment of acute and preventive treatment of migraine. Indane amino acid derivatives have been developed as potent CGRP receptor antagonists.
Quantitative Data: CGRP Receptor Antagonism
The following table presents the binding affinity and functional activity of an indane amino acid-based CGRP receptor antagonist.
| Compound | Target | Assay | Value | Reference |
| CGRP Antagonist 1 | CGRP Receptor | Ki | 1.7 nM | [2] |
| IC50 | 5.7 nM | [2] |
Signaling Pathway: CGRP Receptor Antagonism
CGRP binds to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding primarily activates the Gs alpha subunit of the associated G protein, leading to adenylyl cyclase activation and increased intracellular cyclic AMP (cAMP). This signaling cascade is implicated in the vasodilation and neurogenic inflammation associated with migraine. Indane amino acid-based antagonists competitively block CGRP from binding to its receptor, thereby inhibiting this downstream signaling.
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Imbalances in these neurotransmitters are associated with neurodegenerative diseases like Parkinson's and Alzheimer's disease. Indane derivatives, such as rasagiline, are potent and selective MAO inhibitors.
Quantitative Data: MAO Inhibition
The following table summarizes the inhibitory activity of various 2-heteroarylidene-1-indanone derivatives against human MAO-A and MAO-B.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Derivative 1 | >10 | 0.0044 | [3] |
| Derivative 2 | 0.061 | 0.0068 | [3] |
| Derivative 3 | 0.125 | 0.012 | [3] |
| Derivative 4 | 0.852 | 1.53 | [3] |
Logical Relationships: Structure-Activity Relationship (SAR) of Aminoindan MAO Inhibitors
The inhibitory potency and selectivity of aminoindan derivatives against MAO-A and MAO-B are influenced by the nature and position of substituents on the indane ring and the amino group. This diagram illustrates the general SAR trends observed for these compounds.
Experimental Protocols
Synthesis of 2-Aminoindane-2-carboxylic Acid
This protocol describes a general method for the synthesis of the parent indane amino acid, 2-aminoindane-2-carboxylic acid.
Experimental Workflow
Methodology [4]
-
Monoalkylation: A Ni(II)-complex of a glycine Schiff base is monoalkylated with o-dibromoxylylene under phase-transfer conditions. This reaction typically proceeds in high yield.
-
Cyclization: The resulting intermediate is cyclized without purification under homogeneous conditions using a strong base like sodium tert-butoxide in dimethylformamide (DMF).
-
Decomposition and Purification: The final product complex is decomposed to afford 2-aminoindane-2-carboxylic acid. The desired amino acid is then purified, often by recrystallization.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indane amino acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
CGRP Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the CGRP receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human CGRP receptor (e.g., SK-N-MC cells).
-
Binding Reaction: Incubate the cell membranes with a radiolabeled CGRP ligand (e.g., [125I]-CGRP) and varying concentrations of the test compound (indane amino acid derivative) in a suitable binding buffer.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.
Methodology [10]
-
Enzyme Preparation: Use a source of human recombinant MAO-A or MAO-B.
-
Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme, a suitable buffer, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding a substrate for MAO (e.g., kynuramine or p-tyramine). The enzymatic reaction produces hydrogen peroxide.
-
Detection: The production of hydrogen peroxide is measured using a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP). The fluorescence intensity is proportional to the MAO activity.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
Indane amino acids are a valuable class of constrained amino acids with broad applications in drug design. Their rigid scaffold provides a platform for the development of potent and selective inhibitors for a variety of biological targets. The data and protocols presented in this document highlight their potential in the development of novel therapeutics for cancer, migraine, and neurodegenerative diseases. Further exploration of the chemical space around the indane nucleus is likely to yield new drug candidates with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 8. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Difficult Couplings with Indanylglycine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance for the coupling of the sterically hindered amino acid, indanylglycine, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is indanylglycine considered a "difficult" amino acid to couple in peptide synthesis?
A1: Indanylglycine possesses a bulky, rigid indanyl side chain directly attached to the α-carbon. This significant steric hindrance obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and a higher probability of incomplete coupling reactions. This can result in deletion sequences and lower overall yield of the target peptide.
Q2: What are the most common problems encountered when coupling indanylglycine?
A2: The primary challenges associated with the incorporation of indanylglycine include:
-
Low Coupling Yields: Due to steric hindrance, standard coupling protocols often result in incomplete reactions, leading to the presence of deletion sequences in the final product.
-
Epimerization: The α-proton of arylglycines, like indanylglycine, is susceptible to abstraction under basic conditions, which can lead to racemization. This results in diastereomeric impurities that are often difficult to separate from the desired peptide.[1]
-
Peptide Aggregation: Sequences containing bulky, hydrophobic residues like indanylglycine can be prone to aggregation on the solid support, further impeding coupling efficiency.
Q3: Which coupling reagents are most effective for indanylglycine?
A3: For sterically hindered amino acids such as indanylglycine, high-reactivity coupling reagents are strongly recommended. While quantitative data specifically for indanylglycine is limited in publicly available literature, performance can be extrapolated from studies on other sterically hindered and epimerization-prone amino acids. Uronium/aminium salts and phosphonium salts are generally superior to carbodiimides.[2][3]
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective due to the formation of highly reactive OAt or Oxyma active esters.[4][5][6][7] HATU is often considered a top-performing reagent for challenging couplings.[5] COMU offers comparable efficiency to HATU with the added benefits of being non-explosive and having better solubility.[4][7]
-
Phosphonium Salts: PyBOP and PyAOP are powerful phosphonium-based reagents. They are known for clean reactions and do not pose the risk of guanidinylation of the N-terminus, a potential side reaction with uronium salts.[5]
-
Specialty Reagents: DEPBT is particularly noted for its ability to suppress racemization, making it an excellent choice for coupling easily epimerized amino acids like arylglycines.[1][4]
Q4: How can I minimize epimerization during the coupling of indanylglycine?
A4: Minimizing epimerization is crucial for maintaining the stereochemical integrity of your peptide. The following strategies are effective:
-
Choice of Coupling Reagent: Employ reagents known for low racemization, such as DEPBT.[1][4] Phosphonium salts like PyBOP are also generally associated with lower levels of epimerization.
-
Use of Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® is more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[3]
-
Base Selection: Use a weaker, sterically hindered base like collidine or N-methylmorpholine (NMM) instead of stronger bases like N,N-diisopropylethylamine (DIPEA).
-
Control Reaction Conditions: Minimize the pre-activation time of the amino acid and avoid prolonged reaction times at elevated temperatures.
Q5: What strategies can be used to improve low coupling yields with indanylglycine?
A5: To overcome low coupling efficiency, consider the following protocol modifications:
-
Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the activated indanylglycine.
-
Increased Reagent Equivalents: Use a higher excess of the Fmoc-indanylglycine and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).
-
Extended Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).
-
Elevated Temperature: Gentle heating (e.g., 30-40°C) or the use of a microwave peptide synthesizer can help overcome the activation energy barrier for the coupling reaction.
-
Solvent Choice: In cases of peptide aggregation, switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM may be beneficial.
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
While specific data for indanylglycine is scarce, this table provides a general comparison of commonly used coupling reagents for difficult couplings, based on their known reactivity and performance with other sterically hindered residues.
| Coupling Reagent | Reagent Type | Relative Reactivity | Coupling Time (Typical) | Racemization Risk | Notes |
| HATU | Uronium/Aminium | Very High | 15-45 min | Very Low | Excellent for most difficult couplings; HOAt-based.[3] |
| HCTU | Uronium/Aminium | Very High | 15-45 min | Very Low | Similar to HATU, often more cost-effective.[2] |
| COMU | Uronium/Aminium | High | 20-60 min | Low | Good solubility, non-explosive byproducts.[4][7] |
| PyBOP | Phosphonium | High | 30-120 min | Low | No guanidinylation risk, byproducts are not carcinogenic.[2][8] |
| DEPBT | Phosphonium | Moderate | 60-180 min | Very Low | Recommended for epimerization-prone amino acids.[4] |
| DIC/Oxyma | Carbodiimide | Moderate | 60-180 min | Low to Moderate | Cost-effective, soluble urea byproduct.[2] |
Experimental Protocols
Optimized Protocol for Coupling Fmoc-Indanylglycine in SPPS
This protocol outlines a robust method for the incorporation of Fmoc-indanylglycine, incorporating strategies to maximize yield and minimize side reactions.
1. Materials and Reagents:
-
Fmoc-protected peptide-resin
-
Fmoc-L-2-indanylglycine (Fmoc-Igl-OH)[9]
-
Coupling Reagent (e.g., HATU, COMU, or DEPBT)
-
Base (e.g., Collidine or N-Methylmorpholine)
-
Solvent: High-quality, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
2. Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Igl-OH (3-5 eq. relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.9 eq.) in DMF or NMP.
-
Add the base (e.g., Collidine, 6-10 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended, or gentle heating may be applied.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free amines. A positive test (blue beads) indicates incomplete coupling.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
(Optional) Double Coupling:
-
If the Kaiser test is positive, repeat the "Amino Acid Activation and Coupling" and "Monitoring and Washing" steps.
-
-
Capping (if necessary):
-
If the Kaiser test remains positive after a second coupling, cap any unreacted amines using a solution of acetic anhydride and a non-nucleophilic base (e.g., pyridine or DIPEA) in DMF to prevent the formation of deletion sequences.
-
Visualizations
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. PyBOP - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
Technical Support Center: Peptide Synthesis with Cyclic Amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during solid-phase peptide synthesis (SPPS) of peptides containing cyclic amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing peptides with cyclic amino acids like proline?
A1: The most prevalent side reactions include diketopiperazine (DKP) formation, racemization/epimerization, and aspartimide formation, especially when an aspartic acid residue is near the cyclic amino acid.[1] Peptides with C-terminal proline are particularly susceptible to DKP formation.[2][3][4][5] Steric hindrance from the bulky cyclic structure can also lead to incomplete coupling reactions.[6][7][8]
Q2: Why is diketopiperazine (DKP) formation so common with proline?
A2: DKP formation is a significant side reaction, especially during the synthesis of peptides with proline at the C-terminus.[2][3][4][5] The fixed cis-amide bond of proline facilitates the intramolecular cyclization of the dipeptidyl-resin, leading to the cleavage of the dipeptide from the resin as a stable six-membered ring (DKP). This is particularly problematic after the deprotection of the second amino acid in the sequence.
Q3: Which other cyclic amino acids are prone to side reactions?
A3: While proline is the most studied, other cyclic amino acids, including non-proteinogenic ones, can also introduce challenges. Sterically hindered cyclic amino acids can lead to slow or incomplete coupling.[6][7][8] The specific side reactions will depend on the ring size and functional groups present on the cyclic amino acid.
Q4: How can I detect and quantify side reactions in my peptide synthesis?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of the crude peptide and can separate diastereomers resulting from racemization.[9] Mass Spectrometry (MS and MS/MS) is essential for identifying the mass of the desired peptide and any side products, such as deletion sequences from DKP formation or modifications from other side reactions.[10][11][12][13][14]
Troubleshooting Guides
Problem 1: Low yield of the final peptide and presence of a major impurity with a mass corresponding to a dipeptide.
Symptom: The primary peak in the mass spectrum corresponds to the mass of the first two amino acids, and the overall yield of the desired peptide is significantly reduced.
Probable Cause: Diketopiperazine (DKP) formation. This is especially likely if proline is the C-terminal or penultimate residue.[2][3][4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield due to DKP formation.
Solutions:
-
Resin Choice: Utilize a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin, which positions the growing peptide chain further from the resin backbone, disfavoring the intramolecular cyclization.
-
Protocol Modification: Minimize the time between the deprotection of the second amino acid and the coupling of the third.
-
Use of Dipeptide Building Blocks: Incorporate the first two amino acids as a pre-formed dipeptide unit.
-
Boc-SPPS Strategy: If using Boc chemistry, employ in situ neutralization protocols.
Problem 2: Appearance of a peak with the same mass as the desired peptide but a different retention time in HPLC.
Symptom: The mass spectrum shows the correct mass, but the HPLC chromatogram displays two or more closely eluting peaks.
Probable Cause: Racemization or epimerization of one or more amino acid residues. Cyclic amino acids can be susceptible to epimerization, and adjacent residues can also be affected.[15][16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization in peptide synthesis.
Solutions:
-
Coupling Reagents: Employ coupling reagents known to suppress racemization, such as those combined with additives like HOBt or Oxyma.[1][17]
-
Temperature Control: Perform coupling reactions at a lower temperature (e.g., 0°C or room temperature) as elevated temperatures can increase the rate of epimerization.[1]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.
Problem 3: Incomplete coupling, especially with bulky cyclic amino acids.
Symptom: A positive Kaiser test after a coupling step, indicating free amines on the resin. The mass spectrum of the crude product shows deletion sequences.
Probable Cause: Steric hindrance from the cyclic amino acid is preventing efficient coupling.[6][7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling reactions.
Solutions:
-
Double Coupling: After the initial coupling reaction, repeat the coupling step with fresh reagents to ensure all free amines have reacted.
-
Extended Reaction Time: Increase the duration of the coupling reaction.
-
Stronger Coupling Reagents: Use more potent coupling reagents like HATU or COMU.
-
Elevated Temperature: Cautiously increase the reaction temperature, for example, by using a microwave peptide synthesizer. Be mindful that this can also increase the risk of racemization.[1]
Quantitative Data Summary
The extent of side reactions is highly dependent on the specific sequence, coupling conditions, and resin used. The following tables provide a summary of quantitative data from various studies.
Table 1: Effect of Coupling Reagents on Racemization
| Coupling Reagent | Additive | Base | % D-Isomer Formation (Example Sequence) | Reference |
| DIC | HOBt | DIPEA | 5.6% | [16] |
| HBTU | - | DIPEA | 3.2% | [16] |
| HATU | - | DIPEA | 1.8% | [16] |
| COMU | - | DIPEA | 1.1% | [1] |
Table 2: Diketopiperazine (DKP) Formation with Proline
| Resin Type | Deprotection Conditions | % DKP Formation (Fmoc-Pro-Xaa-Resin) | Reference |
| Wang Resin | 20% Piperidine/DMF, 1h | Up to 50% | [3][5] |
| 2-Chlorotrityl Resin | 20% Piperidine/DMF, 1h | < 5% | [3][5] |
| NovaSyn TGR resin | 20% Piperidine/DMF, 1h | ~10-20% | [3][5] |
Key Experimental Protocols
Protocol 1: HPLC Analysis of Crude Peptide for Purity and Side Products
-
Sample Preparation: Dissolve the cleaved, crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typically used. The exact gradient should be optimized for the specific peptide.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas to determine the purity of the main product and the percentage of impurities. Collect fractions for subsequent mass spectrometry analysis.
Protocol 2: Mass Spectrometry for Identification of Side Products
-
Sample Infusion: Introduce the collected HPLC fractions or the crude peptide mixture into the mass spectrometer via direct infusion or LC-MS.
-
Ionization: Use electrospray ionization (ESI) for most peptides.
-
MS1 Scan: Perform a full scan to identify the molecular weights of all components in the sample. Compare the observed masses with the theoretical masses of the desired peptide and potential side products (e.g., M-dipeptide for DKP, M+18 for hydrolysis products, etc.).
-
MS/MS Analysis: Select the precursor ions of interest (both the main product and impurities) for fragmentation (e.g., using collision-induced dissociation - CID).
-
Sequence Verification: Analyze the fragmentation pattern to confirm the sequence of the desired peptide and to identify the nature of the impurities (e.g., deletion sequences, modified amino acids).[10][11][12][13][14]
Protocol 3: General Protocol to Minimize Aspartimide Formation
-
Protecting Group: Use a more sterically hindered protecting group for the Asp side chain, such as 3-methyl-pent-3-yl ester (OMpe) or 3-ethyl-pent-3-yl ester (Oepe).
-
Deprotection Conditions: Add 0.1 M HOBt to the piperidine deprotection solution. This has been shown to suppress aspartimide formation.[18][19]
-
Backbone Protection: For particularly problematic sequences, consider using a backbone-protecting group on the nitrogen of the amino acid following the aspartic acid residue. Dmb (2,4-dimethoxybenzyl) dipeptides are a commercially available option.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme.de [thieme.de]
- 9. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. books.rsc.org [books.rsc.org]
- 12. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of Peptides with Hydrophobic Unnatural Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of peptides containing hydrophobic and unnatural amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when cleaving hydrophobic peptides from solid-phase resins?
The primary challenges stem from the inherent properties of hydrophobic peptides, which include poor solvation, a tendency to aggregate, and steric hindrance. These factors can lead to incomplete cleavage, difficulty in purification, and the formation of unwanted side products. On-resin aggregation during synthesis is a major contributor to cleavage problems.[1] Strategies to mitigate this include the use of backbone protection like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups, incorporation of pseudoproline dipeptides, and the use of chaotropic salts such as LiCl.[1]
Q2: How do I choose the appropriate cleavage cocktail for my peptide?
The selection of a cleavage cocktail is critical and depends on the amino acid composition of the peptide, including the types of protecting groups on the natural and unnatural amino acids.[1] A standard cocktail for many peptides without particularly sensitive residues is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.[1] For more complex peptides, especially those with sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), more robust cocktails containing a variety of scavengers are necessary.[1][2]
Q3: Why is my hydrophobic peptide oily or not precipitating after adding cold ether?
This is a common issue with hydrophobic peptides which can have some solubility in the TFA/ether mixture.[3][4] Several factors can contribute to this, including the inherent properties of the peptide, the presence of residual solvents like DMF or NMP, incomplete deprotection of bulky hydrophobic protecting groups, and an insufficient volume of cold ether.[3] To address this, ensure the peptide-resin is thoroughly washed with a solvent like Dichloromethane (DCM) before cleavage.[3] During precipitation, using a 10-fold excess of cold diethyl ether is a common practice.[3]
Q4: What are scavengers and why are they essential in a cleavage cocktail?
Scavengers are reagents added to the cleavage cocktail to "trap" reactive cationic species that are generated during the removal of protecting groups by TFA.[5][6] These reactive species can otherwise lead to side reactions with sensitive amino acid residues such as Tryptophan, Methionine, Cysteine, and Tyrosine.[5][7] The choice of scavengers is dictated by the amino acid composition of the peptide.
Troubleshooting Guides
Issue 1: Incomplete Cleavage from the Resin
Symptom: Low yield of the desired peptide after cleavage and precipitation. Analysis of the resin post-cleavage (e.g., by a test cleavage) shows a significant amount of peptide remaining.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The bulky and aggregated nature of the hydrophobic peptide can physically block the cleavage reagent from accessing the linker. Solution: Extend the cleavage reaction time (e.g., from 2-3 hours to 4-6 hours) and ensure the resin is well-suspended and agitated during the reaction.[1] |
| Inappropriate Cleavage Cocktail | The chosen cocktail may not be acidic enough to efficiently cleave the linker or remove all protecting groups. Solution: For less acid-labile linkers or protecting groups, a stronger acid cocktail may be required.[1] Refer to the cleavage cocktail composition table below. |
| On-Resin Aggregation | The peptide has formed secondary structures on the resin, preventing efficient access of the cleavage cocktail. Solution: During synthesis, incorporate strategies to disrupt aggregation, such as using pseudoproline dipeptides or backbone protection.[1] |
Issue 2: Poor Peptide Precipitation or Oily Product
Symptom: After adding cold diethyl ether to the TFA cleavage mixture, no solid precipitate forms, or an oily substance is obtained instead of a powder.[3]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Peptide Solubility in Ether | Highly hydrophobic peptides can be partially soluble in the TFA/ether mixture.[3][4] Solution: Increase the volume of cold ether (e.g., up to 20-fold).[3] Alternatively, try a less polar anti-solvent like hexane or petroleum ether in addition to diethyl ether.[3] |
| Residual Solvents | Solvents from the synthesis (e.g., DMF, NMP) can interfere with precipitation. Solution: Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum before cleavage.[1][3] |
| Oily Pellet Formation | Residual solvents and scavengers can act as plasticizers. Solution: Triturate the oily pellet with a spatula in fresh cold ether to break it up and wash away impurities.[3] Washing the pellet with a different solvent system like methyl tert-butyl ether (MTBE) can also be effective.[3] |
| No Precipitation at All | The peptide is highly soluble in the TFA/ether mixture. Solution: Carefully concentrate the TFA/ether mixture under a gentle stream of nitrogen or using a rotary evaporator, then attempt precipitation again with fresh, cold ether.[3] |
Issue 3: Unexpected Peaks in HPLC/MS Analysis
Symptom: The analytical chromatogram of the crude peptide shows multiple unexpected peaks, indicating the presence of impurities and side products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Tryptophan Modification | The indole side chain of Trp is prone to alkylation by carbocations.[1] Solution: Use Boc-protected Trp (Fmoc-Trp(Boc)-OH) during synthesis.[1] Employ effective scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) in the cleavage cocktail.[1] |
| Methionine Oxidation | The thioether side chain of Met can be oxidized to a sulfoxide. Solution: Add dithiothreitol (DTT) to the cleavage mixture to minimize oxidation.[1] Using a specialized cleavage cocktail like Reagent H is also an option.[8][9] |
| Trityl Group Adducts | A large hydrophobic peak appearing late in the HPLC gradient can be due to residual trityl protecting groups. Solution: Repeat the ether precipitation and washing steps to remove these byproducts.[1][4] |
| Aspartimide Formation | Aspartic acid residues can form a cyclic imide, which can lead to epimerization and other side products. Solution: During synthesis, use a different protecting group for Asp, such as Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH.[4] |
Quantitative Data Summary
The choice of cleavage cocktail significantly impacts the purity and yield of the final peptide product. The following table summarizes common cleavage cocktails and their recommended applications.
| Cocktail Name | Composition (v/v/w) | Recommended For |
| Standard TFA | TFA / TIS / Water (95:2.5:2.5) | Peptides without highly sensitive residues. Effective when Trp is Boc-protected.[1] |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A general-purpose, robust cocktail for complex peptides, especially those containing Cys, Met, Trp, and Tyr.[1][2][7] |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | An alternative to Reagent K that avoids the use of odorous thiols, but may be less effective for peptides with multiple Cys residues.[1][8] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent the oxidation of Methionine residues.[8][9] |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethylsulfide. All cocktails should be freshly prepared before use.[1][6]
Experimental Protocols
Protocol 1: Standard TFA Cleavage (TFA/TIS/H₂O)
This protocol is suitable for many peptides, particularly when sensitive residues like Trp are protected with a Boc group.[1]
-
Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it under a high vacuum for at least 4 hours.[1]
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 ratio. For 0.1 mmol of resin, 2-5 mL of the cocktail is typically sufficient.[1]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel. Ensure the resin is fully suspended and gently agitate the mixture at room temperature for 2-3 hours.[1]
-
Peptide Isolation: Filter the TFA solution containing the cleaved peptide into a clean collection tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]
-
Precipitation: Add the TFA solution to a 10-fold excess of cold diethyl ether to precipitate the peptide.[1]
-
Pelleting and Washing: Place the ether suspension at -20°C for at least 30 minutes. Pellet the peptide by centrifugation and carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.[1]
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: Analysis of Crude Peptide by RP-HPLC
-
Sample Preparation: Dissolve a small amount of the crude peptide (approximately 1 mg/mL) in an appropriate solvent. Often, the mobile phase A (e.g., 0.1% TFA in water) is a good starting point.[10] For very hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO or DMF first, followed by dilution, may be necessary.[4]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for peptide analysis.[10]
-
Mobile Phase A: 0.1% TFA in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient: A shallow gradient, for example, 0% to 60% B over 20 minutes, is often suitable for general peptide analysis.[10]
-
Detection: Monitor the absorbance at 210-230 nm.[11]
-
-
Analysis: Assess the purity of the peptide by calculating the peak area of the main product relative to the total peak area in the chromatogram.[10] Confirm the identity of the main peak by mass spectrometry.[10]
Visualizations
Caption: Standard workflow for peptide cleavage and isolation.
Caption: Troubleshooting decision tree for peptide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. langene.com [langene.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. almacgroup.com [almacgroup.com]
Technical Support Center: Indane-Containing Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indane-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during chemical synthesis and purification. The incorporation of rigid, hydrophobic indane moieties like 2-aminoindane-2-carboxylic acid (Aic) can significantly decrease peptide solubility, leading to aggregation and handling difficulties.
Frequently Asked Questions (FAQs)
Q1: Why are my indane-containing peptides so difficult to dissolve?
A1: The indane group is a bulky, non-polar carbocyclic structure. Its incorporation into a peptide sequence dramatically increases the overall hydrophobicity. This leads to a high propensity for the peptide to aggregate via hydrophobic interactions and form stable secondary structures like β-sheets, which are often insoluble in standard aqueous buffers and even common organic solvents used in synthesis.[1][2]
Q2: At what stages of the synthesis process can I expect to see solubility problems?
A2: Solubility issues can arise at nearly every stage:
-
During Solid-Phase Peptide Synthesis (SPPS): The growing peptide chain, while attached to the resin, can aggregate. This can block reactive sites, leading to incomplete coupling and deprotection steps.[2]
-
Post-Cleavage: After cleaving the peptide from the resin, the crude product may precipitate out of the cleavage cocktail or be extremely difficult to dissolve for purification.
-
During Purification: The peptide may be insoluble in the HPLC mobile phase, causing it to precipitate on the column, or it may interact too strongly with the stationary phase, resulting in poor peak shape and recovery.
-
Final Product Handling: The final lyophilized peptide powder can be challenging to dissolve in aqueous buffers for biological assays.[1]
Q3: What are the first signs of on-resin aggregation during SPPS?
A3: Key indicators of on-resin aggregation include:
-
Incomplete Coupling: A positive Kaiser test (or other amine test) after a coupling step indicates that the N-terminus of the growing peptide chain is inaccessible due to aggregation.
-
Slow or Incomplete Deprotection: The Fmoc removal step may become sluggish as the piperidine reagent struggles to access the N-terminus.
-
Decreased Resin Swelling: The peptide-resin beads may shrink or clump together, indicating a collapse of the polymer support due to inter-chain aggregation.
-
Physical Clumping: In severe cases, the resin may form a gel-like mass that is difficult to agitate.
Q4: Can I predict if my indane-containing sequence will be difficult to synthesize?
A4: While prediction is not perfect, certain factors increase the risk of solubility issues. A high percentage of hydrophobic residues in addition to the indane moiety is a primary indicator. Sequences prone to forming β-sheets are particularly challenging. You can use hydrophobicity indices and secondary structure prediction tools to assess your sequence beforehand.[3]
Troubleshooting Guides
Issue 1: Incomplete or Failed Coupling Reactions During SPPS
You perform a Kaiser test after coupling an amino acid, and it comes back positive (blue beads), indicating a free amine is still present.
| Potential Cause | Recommended Solution |
| Peptide Aggregation | 1. Change Solvent: Switch the primary synthesis solvent from DMF to NMP or DMSO, which have better solvating properties for aggregating sequences.[2] A "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) can also be effective. 2. Disrupt Secondary Structures: Perform washes with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) to break up hydrogen bonds. Ensure you wash thoroughly with DMF afterward to remove the salt. 3. Increase Temperature: Perform the coupling reaction at an elevated temperature (e.g., 50-75°C) to disrupt aggregation and improve reaction kinetics. |
| Steric Hindrance | 1. Use a Stronger Coupling Reagent: Switch to a more potent activator like HATU or HCTU. 2. Double Couple: Perform the coupling step twice with a fresh solution of activated amino acid. |
Issue 2: Crude Peptide Precipitates After Cleavage or Won't Dissolve for Purification
After cleavage from the resin and precipitation with ether, the crude peptide forms a solid that is insoluble in the initial HPLC mobile phase (e.g., water/acetonitrile).
| Potential Cause | Recommended Solution |
| Extreme Hydrophobicity | 1. Test a Small Aliquot First: Always test solubility on a small portion of your crude product before attempting to dissolve the entire batch.[4] 2. Use Strong Organic Solvents: Attempt to dissolve the peptide in a minimal amount of a strong solvent like pure DMSO, DMF, HFIP, or TFE.[3][5] Once dissolved, slowly add this solution dropwise to your initial HPLC mobile phase with vigorous vortexing. 3. Use Acidic Conditions: Try dissolving the peptide in aqueous solutions containing 10-30% acetic acid or formic acid.[6] 4. Sonication: Use a sonicator bath to help break up solid particles and aid dissolution.[6] |
| Isoelectric Point | The peptide may be at its isoelectric point (pI), where its net charge is zero and solubility is lowest.[1] Adjust the pH of the solvent away from the pI. For basic peptides, use an acidic solvent; for acidic peptides, use a basic solvent.[7] |
Issue 3: Poor Peak Shape and Recovery During RP-HPLC Purification
The peptide elutes from the C18 column as a broad peak, or it doesn't elute at all.
| Potential Cause | Recommended Solution |
| Strong Hydrophobic Interaction with Column | 1. Switch to a Less Hydrophobic Column: Use a C8 or C4 column instead of a C18 column. 2. Increase Column Temperature: Run the purification at a higher temperature (e.g., 40-60°C) to reduce hydrophobic interactions and improve peak sharpness. 3. Modify Mobile Phase: Add a different organic modifier, such as isopropanol, to the mobile phase. Ensure the ion-pairing agent (e.g., 0.1% TFA) is present in all solvents.[8][9] |
| On-Column Precipitation | The peptide is dissolving in the injection solvent (e.g., DMSO) but precipitating when it meets the aqueous mobile phase on the column. Inject a smaller volume of a more dilute solution to mitigate this. |
Data Summary: Solvents for Hydrophobic Peptides
The choice of solvent is critical for both synthesis and dissolution. The following table summarizes solvents and additives commonly used to overcome solubility issues with hydrophobic peptides, which are directly applicable to indane-containing sequences.
| Solvent / Additive | Type | Key Properties & Use Cases |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic Solvent | Stronger solvating power than DMF; often used as a replacement for DMF in SPPS of "difficult" sequences.[2] |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic Solvent | Excellent for dissolving highly hydrophobic peptides post-cleavage. Can be used as a co-solvent in SPPS. Avoid with Cys, Met, or Trp residues due to oxidation risk.[3][6] |
| HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) | Fluorinated Alcohol | Highly polar with strong hydrogen bond-donating properties. Excellent at disrupting β-sheet structures and solubilizing aggregated peptides.[3][5] |
| TFE (2,2,2-Trifluoroethanol) | Fluorinated Alcohol | Similar to HFIP but less acidic. Can be added to SPPS solvents to improve solvation and prevent aggregation.[2] |
| Chaotropic Salts (e.g., LiCl, NaClO₄) | Additive | Disrupts the structure of water and hydrogen bonds, breaking up peptide aggregates on-resin. |
| Formic Acid / Acetic Acid | Acidic Co-Solvent | Used in aqueous solutions to dissolve peptides by protonating basic residues and disrupting aggregation.[6] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of Crude Peptide
-
Weigh approximately 1 mg of your lyophilized crude indane-containing peptide into a microcentrifuge tube.
-
Add 20 µL of the first test solvent (e.g., sterile water).
-
Vortex the tube for 30 seconds.
-
If the peptide is not dissolved, place the tube in a sonicator bath for 5 minutes.[6]
-
Visually inspect for a clear solution. If it remains cloudy or has particulates, the peptide is insoluble.
-
If insoluble, centrifuge the tube, carefully remove the supernatant, and lyophilize the remaining peptide to dryness.
-
Repeat steps 2-6 on the same aliquot with progressively stronger solvents:
-
a) 10% Acetic Acid
-
b) 50% Acetonitrile
-
c) Pure DMSO
-
d) Pure HFIP
-
-
Record the solvent in which the peptide fully dissolves. This will be the starting point for preparing your sample for HPLC purification.
Protocol 2: Difficult Coupling Using NMP and Elevated Temperature
-
After deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with NMP (3 x 1 min).
-
In a separate vial, pre-activate the incoming Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in NMP for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at 50°C for 1-2 hours.
-
Wash the resin with NMP (5 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat steps 3-6 (double coupling).
Visual Guides
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. agilent.com [agilent.com]
preventing racemization during indanylglycine activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the activation of indanylglycine and related N-aryl amino acids in peptide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the activation and coupling of indanylglycine, providing actionable solutions to maintain stereochemical integrity.
| Issue | Potential Cause | Recommended Solution |
| High levels of D-isomer detected in the final product. | Racemization during the activation/coupling step. | 1. Optimize Coupling Reagent & Additive: Switch to a coupling reagent known for low racemization, such as COMU or DEPBT, in combination with a sterically hindered base like TMP or DMP. If using a carbodiimide (e.g., DIC), always include an additive like HOAt or OxymaPure. 2. Select an Appropriate Base: Replace strong, non-hindered bases like DIPEA with weaker or sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP). Use the minimum necessary equivalents of the base. 3. Control the Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of racemization.[1] For microwave-assisted synthesis, consider lowering the temperature. 4. Minimize Pre-activation Time: Add the coupling reagent to the mixture of the amino acid and the amine component in situ rather than allowing for a prolonged pre-activation period. |
| Low coupling efficiency when using milder conditions. | Steric hindrance from the indanyl group or the growing peptide chain may slow down the reaction. | 1. Use a More Potent Coupling Reagent: Employ a highly efficient coupling reagent like HATU or COMU, which are effective for sterically hindered amino acids.[2] 2. Increase Reagent Equivalents: Use a higher excess of the protected indanylglycine and coupling reagents. 3. Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid. |
| Formation of unexpected byproducts. | Side reactions due to prolonged activation or suboptimal coupling conditions. | 1. Ensure High Purity of Reagents: Use high-quality, fresh coupling reagents and solvents. 2. Optimize Reaction Time: Monitor the reaction closely and stop it once complete to avoid side reactions. 3. Thorough Washing: Ensure all excess reagents and byproducts are removed by thorough washing of the resin after the coupling step. |
| Peptide aggregation during synthesis. | The hydrophobic nature of the indanylglycine or the overall peptide sequence can lead to aggregation. | 1. Switch Solvents: Consider using N-methylpyrrolidone (NMP) instead of or in a mixture with DMF.[3] 2. Incorporate Chaotropic Salts: The addition of salts like LiCl can help disrupt secondary structures. 3. Use Microwave Synthesis: Microwave energy can help overcome aggregation and improve coupling efficiency, but temperature must be carefully controlled to prevent racemization. |
Frequently Asked Questions (FAQs)
Q1: Why is indanylglycine particularly susceptible to racemization?
A1: Indanylglycine is an N-aryl amino acid. Similar to other aryl glycines, the aryl group can stabilize the formation of an enolate intermediate upon abstraction of the alpha-proton, which increases the susceptibility to racemization compared to aliphatic amino acids.[1] The critical step for racemization is the base-catalyzed coupling of the protected amino acid.[4]
Q2: Which coupling reagents are best for minimizing racemization of indanylglycine?
A2: While data specific to indanylglycine is limited, studies on the structurally similar phenylglycine show that uronium-based reagents like COMU and phosphonium-based reagents like DEPBT, when used with a sterically hindered base, are highly effective at suppressing racemization.[4] Carbodiimide reagents such as DIC should always be used with racemization-suppressing additives like HOAt or OxymaPure.[3]
Q3: What is the role of additives like HOBt, HOAt, and Oxyma in preventing racemization?
A3: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) react with the activated amino acid to form an active ester. This ester is more stable and less prone to cyclizing into an oxazolone intermediate, which is a key pathway for racemization. HOAt and Oxyma are generally more effective than HOBt.
Q4: How does the choice of base impact racemization?
A4: The base plays a crucial role in the racemization process. Strong, sterically unhindered bases like diisopropylethylamine (DIPEA) can readily abstract the alpha-proton of the activated amino acid, leading to racemization. Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), are less likely to cause this side reaction and are therefore recommended.[4]
Q5: Can reaction temperature be used to control racemization?
A5: Yes, lowering the reaction temperature is a key strategy to minimize racemization.[1] Performing the coupling reaction at 0°C can significantly reduce the rate of epimerization. While higher temperatures can accelerate the coupling reaction, they also increase the rate of racemization.
Data on Racemization of Phenylglycine (as a proxy for Indanylglycine)
The following table summarizes the extent of racemization observed for the coupling of Fmoc-protected Phenylglycine, a structurally similar N-aryl amino acid, under various conditions. This data can serve as a guide for selecting optimal conditions for indanylglycine activation.
| Coupling Reagent | Base | % Correct Diastereomer | Reference |
| COMU | TMP | >98% | [4] |
| DEPBT | TMP | >98% | [4] |
| DMTMM-BF4 | NMM | 71% | [5] |
| HATU | DIPEA | ~50% | [4] |
| HBTU | DIPEA | ~50% | [4] |
| PyBOP | DIPEA | ~50% | [4] |
Disclaimer: The data presented is for Phenylglycine and should be used as a guideline. Optimization for indanylglycine is recommended.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Indanylglycine using COMU/TMP
This protocol is designed to minimize racemization during the coupling of Fmoc-protected indanylglycine.
Materials:
-
Fmoc-Indanylglycine
-
Resin-bound peptide with a free N-terminal amine
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
2,4,6-Collidine (TMP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. If the N-terminal protecting group is present, deprotect it using standard procedures (e.g., 20% piperidine in DMF for Fmoc) and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Indanylglycine (1.5-3 equivalents relative to the resin loading) in DMF. Add COMU (1.5-3 equivalents) and TMP (3-6 equivalents) to the solution.
-
Coupling Reaction: Immediately add the coupling solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-2 hours or at 0°C for 2-4 hours.
-
Monitoring the Reaction: Perform a Kaiser test to check for the presence of free amines. If the test is positive, continue the reaction for another hour or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
Protocol 2: Chiral HPLC Analysis of Racemization
This protocol outlines a general procedure for determining the enantiomeric excess of the coupled indanylglycine residue.
Materials:
-
Peptide containing the indanylglycine residue
-
6N HCl or 6N DCl in D₂O
-
Chiral HPLC column
-
Appropriate mobile phase (e.g., acetonitrile/water with a chiral selector or buffer)
-
Reference standards for L- and D-indanylglycine
Procedure:
-
Peptide Hydrolysis: Place a small amount of the purified peptide in a hydrolysis tube. Add 6N HCl (or 6N DCl to assess racemization during hydrolysis). Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Sample Preparation: After hydrolysis, cool and open the tube. Evaporate the acid under a stream of nitrogen or using a vacuum concentrator. Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the reference standards for L- and D-indanylglycine to determine their retention times.
-
Inject the hydrolyzed peptide sample.
-
Analyze the chromatogram to determine the ratio of the L- and D-indanylglycine peaks.
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [([L-isomer] - [D-isomer]) / ([L-isomer] + [D-isomer])] x 100
-
Workflow and Pathway Diagrams
Caption: Decision workflow for minimizing racemization during indanylglycine activation.
Caption: Chemical pathways for desired peptide formation versus racemization.
References
- 1. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peptide Yields with Constrained Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of peptides containing constrained amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides with constrained amino acids, such as Aib (α-aminoisobutyric acid) or N-methylated amino acids, often result in low yields?
A1: The primary reason for low yields is steric hindrance. The bulky side chains or modifications on these amino acids physically obstruct the formation of the peptide bond, slowing down the reaction rate and leading to incomplete coupling. This results in deletion sequences in the final peptide product. Additionally, the incorporation of these residues can promote peptide aggregation on the solid support, further hindering reactions.
Q2: What are the most common side reactions encountered when synthesizing peptides with constrained amino acids?
A2: Common side reactions include:
-
Deletion sequences: Failure of a coupling reaction to go to completion results in peptides missing one or more amino acids.[1]
-
Racemization: The loss of stereochemical integrity at the α-carbon of the amino acid can occur, especially with prolonged reaction times or at elevated temperatures, which are often employed to overcome steric hindrance.[2] Histidine and cysteine are particularly susceptible to racemization.[3]
-
Aggregation: The growing peptide chains can clump together on the solid support, blocking reactive sites and preventing efficient coupling and deprotection.[1]
-
Aspartimide formation: This can occur in sequences containing Asp, particularly when followed by Gly, leading to side products.[3]
-
Diketopiperazine formation: Cyclization of the N-terminal dipeptide can occur, leading to chain termination. This is more prevalent with Proline in the first two positions.
Q3: Which coupling reagents are most effective for sterically hindered amino acids?
A3: For challenging couplings, high-reactivity coupling reagents are recommended. Uronium/aminium salts like HATU, HCTU, and COMU, and phosphonium salts like PyAOP are generally more effective than standard carbodiimide reagents like DCC or DIC.[4] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are considered among the most efficient.[4] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[5][6]
Q4: How can peptide aggregation be minimized during synthesis?
A4: Several strategies can be employed to disrupt aggregation:
-
Solvent Choice: Switching from DMF to N-methylpyrrolidone (NMP) or using solvent mixtures (e.g., DMF/DCM) can improve solvation of the peptide-resin.[7][8]
-
Chaotropic Agents: Washing the resin with a solution of a chaotropic salt like LiCl can help disrupt secondary structures.
-
Elevated Temperature: Performing the synthesis at a higher temperature, often with microwave assistance, can help break up aggregates.[4]
-
Backbone Protection: Incorporating protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone amide nitrogen can prevent hydrogen bonding that leads to aggregation.
-
Pseudoproline Dipeptides: Introducing pseudoproline dipeptides at strategic points in the sequence creates a "kink" in the peptide backbone, disrupting the formation of secondary structures.
Q5: When should I consider using microwave-assisted peptide synthesis (MA-SPPS)?
A5: MA-SPPS is particularly beneficial for the synthesis of "difficult" sequences, including those with sterically hindered amino acids or those prone to aggregation.[4] The use of microwave energy can significantly accelerate coupling and deprotection reactions, leading to higher purities and yields in a shorter amount of time.[4] However, it is important to monitor the temperature to minimize racemization of sensitive amino acids like Cys and His.[3]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and Presence of Deletion Sequences
This is a common problem when working with sterically hindered amino acids. The troubleshooting workflow below provides a systematic approach to address this issue.
Issue 2: Peptide Aggregation on the Resin
Visible clumping of the resin, poor swelling, and failed coupling/deprotection steps are indicators of on-resin aggregation.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for a Hindered Tripeptide
This table summarizes the reported yields for the coupling of a hindered tripeptide, Boc-Phe-Xaa-Phe-OBzl, where Xaa is a sterically hindered N-methylated amino acid.[9]
| Coupling Method | Xaa = (NMe)Ala Yield (%) | Xaa = (NMe)Aib Yield (%) | Xaa = (NMe)αAc5c Yield (%) |
| Pivaloyl Mixed Anhydride | - | <10 | <10 |
| Pentafluorophenyl Ester | - | <10 | <10 |
| Acyl Fluoride | - | <10 | <10 |
| HBTU (excess) | - | Significant Yield | Significant Yield |
| PyBroP (excess) | - | Significant Yield | Significant Yield |
| Boc-Phe-NCA | - | Superior Yield | Superior Yield |
Table 2: Impact of Solvent on Average Coupling Yields
The choice of solvent can significantly impact the solvation of the peptide-resin and, consequently, the coupling efficiency. The following data is for the synthesis of human-alpha-calcitonin gene-related peptide(8-37).[6]
| Solvent | Average Coupling Yield (%) |
| NMP | 78.1 |
| NMP:DMSO (8:2) | 88.9 |
| DMSO | 91.8 |
| DMA | 98.0 |
| DMF | 99.5 |
Table 3: Effect of Temperature on Crude Peptide Purity
Increasing the synthesis temperature can improve purity, especially when reducing coupling times. Data is for the synthesis of two different peptides using HBTU chemistry.[4]
| Peptide | Temperature (°C) | Coupling Time (min) | Crude Purity (%) |
| Peptide 1 | 25 | 30 | 85 |
| Peptide 1 | 50 | 10 | 90 |
| Peptide 1 | 75 | 5 | 92 |
| Peptide 2 | 25 | 30 | 78 |
| Peptide 2 | 50 | 10 | 85 |
| Peptide 2 | 75 | 5 | 88 |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is recommended when a single coupling reaction is found to be incomplete.
Materials:
-
Fmoc-deprotected peptide-resin
-
Sterically hindered Fmoc-amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
DMF
Procedure:
-
First Coupling: a. Following standard Fmoc deprotection, thoroughly wash the peptide-resin with DMF. b. In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with HATU and DIPEA in DMF. Allow pre-activation to proceed for 1-5 minutes. c. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes. d. Wash the resin with DMF.
-
Second Coupling: a. Repeat steps 1b and 1c with a fresh solution of activated amino acid. b. After the second coupling, wash the resin thoroughly with DMF and then DCM.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings using TFFH
This protocol is for situations where even potent uronium/phosphonium reagents fail.[5]
Materials:
-
Fmoc-protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent)
-
TFFH (1 equivalent)
-
DIPEA (2 equivalents)
-
Anhydrous DCM
-
Deprotected peptide-resin
Procedure:
-
Acyl Fluoride Formation: a. Dissolve the Fmoc-amino acid in anhydrous DCM. b. Add TFFH and DIPEA to the solution. c. Stir the mixture at room temperature. The formation of the acyl fluoride is typically rapid.
-
Coupling Reaction: a. Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. b. Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.
Protocol 3: Incorporation of a Dmb-Dipeptide
This protocol outlines the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide to prevent aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide
-
HBTU, HOBt
-
DIPEA
-
DMF
Procedure:
-
Activation of DMB-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
Protocol 4: Microwave-Assisted Peptide Synthesis (General)
This protocol provides a general guideline for MA-SPPS and may require optimization for specific sequences.
Materials:
-
Peptide-resin in a microwave-compatible reaction vessel
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HCTU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
Procedure:
-
Fmoc-Deprotection: Add the deprotection solution to the resin. Irradiate in the microwave synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly.
-
Coupling: Add the Fmoc-amino acid, coupling reagent, and activation base dissolved in DMF. Irradiate for 5-10 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly.
-
Repeat the deprotection and coupling cycles as required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. csbio.com [csbio.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. nbinno.com [nbinno.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Peptide Aggregation with Conformationally Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing peptide aggregation, a common challenge in peptide synthesis and the development of peptide-based therapeutics. While direct literature on the use of 2-amino-2-(indan-2-yl)acetic acid (Aic) for this specific purpose is limited, this guide leverages established principles of using conformationally constrained non-proteinogenic amino acids to prevent aggregation. The information provided is intended to help researchers troubleshoot aggregation-related issues and design more soluble and effective peptides.
Troubleshooting Guide: On-Resin and In-Solution Peptide Aggregation
This guide addresses common issues encountered during solid-phase peptide synthesis (SPPS) and subsequent handling of the purified peptide.
| Issue | Potential Cause | Recommended Action |
| 1. Poor resin swelling during SPPS. | Inter-chain hydrogen bonding leading to peptide aggregation on the resin. | - Switch to a more polar solvent system (e.g., NMP or DMF/DMSO mixtures).- Incorporate a conformationally constrained amino acid, such as a pseudoproline dipeptide or potentially Aic, every 6-8 residues to disrupt secondary structure formation.[1] |
| 2. Incomplete or slow Fmoc deprotection. | The N-terminal Fmoc group is inaccessible due to peptide aggregation. | - Increase deprotection time and/or temperature.- Use a stronger deprotection reagent (e.g., DBU in the piperidine solution).[1]- Introduce a "difficult sequence" management strategy from the start, such as the incorporation of backbone-protecting groups (e.g., Hmb/Dmb) or constrained amino acids.[1] |
| 3. Low yield of the desired peptide after cleavage. | Aggregation during synthesis led to truncated or deletion sequences. | - Optimize coupling conditions (e.g., use stronger coupling reagents like HATU/HBTU, double coupling).- Re-synthesize the peptide on a low-loading resin or a more aggregation-inhibiting resin (e.g., TentaGel).- Incorporate aggregation-disrupting amino acids at strategic positions. |
| 4. Purified peptide precipitates out of solution. | The peptide has a high intrinsic propensity to aggregate in aqueous buffers. | - Test a range of pH values and buffer systems to find optimal solubility conditions.- Add solubility-enhancing excipients (e.g., arginine, urea, guanidine HCl), though these may affect biological activity.- Re-design the peptide sequence to include more charged residues or to break up hydrophobic stretches with constrained amino acids. |
| 5. Inconsistent results in biological assays. | Peptide aggregation leads to a lower effective concentration of the monomeric, active form. | - Characterize the aggregation state of the peptide solution using techniques like Dynamic Light Scattering (DLS) or Thioflavin T (ThT) assays.- Prepare fresh peptide solutions for each experiment and avoid repeated freeze-thaw cycles.- Consider redesigning the peptide with aggregation-disrupting modifications for improved biophysical properties. |
Frequently Asked Questions (FAQs)
Q1: How do conformationally constrained amino acids like 2-amino-2-(indan-2-yl)acetic acid (Aic) theoretically prevent peptide aggregation?
A1: Peptide aggregation is often driven by the formation of intermolecular β-sheet structures, which are stabilized by hydrogen bonds between peptide backbones. Conformationally constrained amino acids, such as cyclic β-amino acids, introduce a "kink" or a rigid turn in the peptide backbone.[2][3] This disruption of the regular, extended conformation makes it sterically unfavorable for the peptide chains to align and form the hydrogen-bonded networks required for β-sheet formation and subsequent aggregation. While not extensively documented for Aic specifically, its rigid indan ring structure is hypothesized to exert a similar conformational constraint.
Q2: At what positions in my peptide sequence should I incorporate a constrained amino acid?
A2: It is generally recommended to introduce an aggregation-disrupting amino acid within hydrophobic stretches or sequences known to be prone to β-sheet formation.[1] A common strategy is to place a constrained residue every 6 to 8 amino acids to effectively break up potential aggregating domains.[1] Predictive algorithms can also be used to identify aggregation-prone regions within your sequence.
Q3: Will incorporating a non-proteinogenic amino acid like Aic affect the biological activity of my peptide?
A3: It is possible. The introduction of a non-natural amino acid can alter the peptide's conformation, which may impact its binding to a target receptor or enzyme. Therefore, it is crucial to test the biological activity of the modified peptide and compare it to the parent sequence. In some cases, the conformational constraint can even enhance biological activity by pre-organizing the peptide into its bioactive conformation.[3]
Q4: What are the challenges of incorporating sterically hindered amino acids like Aic during SPPS?
A4: Sterically hindered amino acids can be difficult to couple efficiently due to the bulkiness of their side chains. This can lead to lower coupling yields and the formation of deletion sequences. To overcome this, it is recommended to use more potent coupling reagents (e.g., HATU, HCTU), extend the coupling times, and perform double couplings. Careful monitoring of the coupling reaction with a qualitative test like the Kaiser test is also advised.
Quantitative Data Summary
The following table summarizes the expected qualitative and potential quantitative effects of incorporating conformationally constrained amino acids on peptide properties. Note that specific quantitative data for Aic is not widely available, and these are generalized expectations based on similar modifications.
| Parameter | Peptide without Constrained Amino Acid | Peptide with Constrained Amino Acid (e.g., Aic) | Method of Measurement |
| Solubility | Low to moderate, depending on sequence | Expected to be higher | Visual inspection, UV-Vis spectroscopy |
| Aggregation Propensity | High | Expected to be significantly lower | Thioflavin T (ThT) fluorescence assay, Dynamic Light Scattering (DLS) |
| Secondary Structure | Prone to β-sheet formation | Disrupted β-sheet, potential for turn or random coil | Circular Dichroism (CD) spectroscopy |
| Biological Activity | Variable | Potentially altered (increased or decreased) | In vitro/in vivo functional assays (e.g., receptor binding, enzyme inhibition) |
| Proteolytic Stability | Susceptible to degradation | Potentially increased due to steric hindrance | Incubation with proteases followed by HPLC or MS analysis |
Experimental Protocols
Protocol 1: Incorporation of a Sterically Hindated Amino Acid (e.g., Fmoc-Aic-OH) into a Peptide Sequence via SPPS
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Aic-OH
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard): For standard amino acids, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIPEA. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Amino Acid Coupling (Fmoc-Aic-OH):
-
Dissolve 3 equivalents of Fmoc-Aic-OH, 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.
-
Immediately add the activated Fmoc-Aic-OH solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 4-6 hours, or perform a double coupling (repeat the coupling step with fresh reagents).
-
-
Monitoring the Coupling: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
Materials:
-
Purified peptide stock solution (e.g., in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare Peptide Solution: Dilute the peptide stock solution into the assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Prepare ThT Working Solution: Dilute the ThT stock solution into the assay buffer to a final concentration of 10-20 µM.
-
Set up the Assay: In the microplate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only (blank) and peptide only.
-
Incubation and Measurement: Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, to promote aggregation. Measure the fluorescence intensity at regular time intervals.
-
Data Analysis: Subtract the blank fluorescence from all readings. An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.
Visualizations
Caption: Workflow for peptide synthesis, purification, and aggregation analysis.
Caption: Proposed mechanism of aggregation inhibition by Aic.
References
- 1. peptide.com [peptide.com]
- 2. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Incorporating Indanylglycine into Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the incorporation of indanylglycine (Ing) into peptide sequences. The information provided is designed to address specific issues that may be encountered during synthesis, purification, and structural analysis.
Frequently Asked Questions (FAQs)
Q1: What is indanylglycine and why is it used in peptide design?
Indanylglycine (Ing) is a non-coded amino acid (NCAA) characterized by a bulky, Cα-substituted aromatic indanyl group. Its incorporation into peptide sequences is primarily aimed at introducing conformational constraints. Unlike flexible amino acids, the rigid structure of indanylglycine can help to stabilize specific secondary structures, such as helices, and can be a valuable tool in rational peptide and peptidomimetic design.[1]
Q2: What are the expected conformational effects of incorporating indanylglycine into a peptide?
The incorporation of 2-indanyl-l-glycine has been shown to induce ordered secondary structures in peptides.[1] Computational and biophysical studies indicate that peptides containing this residue can adopt stable helical conformations, particularly in environments that mimic biological membranes (e.g., in the presence of methanol).[1] The bulky indanyl group restricts the peptide backbone's flexibility, thereby promoting the formation of defined secondary structures.
Q3: Are there specific positions in a peptide sequence where indanylglycine is most effective at promoting secondary structure formation?
While the impact is sequence-dependent, placing indanylglycine within a sequence that has an inherent propensity to form a particular secondary structure can enhance its stability. For example, in model helical peptides, the presence of indanylglycine has been shown to support and stabilize the helical fold.[1]
Troubleshooting Guides
Peptide Synthesis and Purification
Issue 1: Low coupling efficiency during solid-phase peptide synthesis (SPPS) of indanylglycine-containing peptides.
-
Possible Cause: Steric hindrance from the bulky indanyl group can impede the coupling reaction. This is a common issue with Cα-disubstituted amino acids.
-
Solutions:
-
Double Coupling: Perform the coupling step twice for the amino acid immediately following the indanylglycine residue to ensure complete reaction.[2]
-
Extended Coupling Times: Increase the reaction time for the coupling of both indanylglycine and the subsequent amino acid.
-
Use of Potent Coupling Reagents: Employ high-efficiency coupling reagents such as HBTU, HATU, or PyBOP, which are effective for sterically hindered amino acids.
-
Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can help drive the reaction to completion.[2]
-
Issue 2: Aggregation of the peptide on the resin during SPPS.
-
Possible Cause: The hydrophobicity of the indanyl group can promote inter-chain aggregation, making the reactive sites inaccessible.
-
Solutions:
-
Chaotropic Agents: Wash the resin with a solution containing chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to disrupt secondary structures.[3]
-
"Magic Mixture" Solvent: Use a solvent mixture of DCM/DMF/NMP (1:1:1) for coupling reactions, as this has been shown to improve solvation for hydrophobic peptides.[4]
-
Backbone Protection: Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected glycine derivative at strategic points in the sequence to disrupt interchain hydrogen bonding.[5]
-
Issue 3: Poor solubility of the cleaved peptide.
-
Possible Cause: The presence of the hydrophobic indanylglycine can significantly decrease the overall solubility of the peptide in aqueous solutions.
-
Solutions:
-
Solvent Screening: Attempt to dissolve the peptide in a variety of solvents, including those with organic modifiers like acetonitrile, isopropanol, or trifluoroethanol (TFE). For very hydrophobic peptides, starting with 100% TFE and then adding buffer can be effective.[6]
-
pH Adjustment: The solubility of peptides is often pH-dependent. Experiment with adjusting the pH of the solution.
-
Inclusion of Solubilizing Tags: During synthesis, consider adding a temporary hydrophilic tag (e.g., a poly-arginine sequence) to the C-terminus, which can be cleaved after purification.[3]
-
Structural Analysis
Issue 4: Ambiguous Circular Dichroism (CD) spectra.
-
Possible Cause: The peptide may not be fully folded or may exist in multiple conformations in the chosen solvent. The concentration of the peptide might also be inaccurate, leading to incorrect molar ellipticity calculations.
-
Solutions:
-
Solvent Titration: Perform CD measurements in different solvent systems. For peptides with hydrophobic residues like indanylglycine, titrating in a helix-promoting solvent like trifluoroethanol (TFE) or methanol can help to induce and stabilize a specific secondary structure.[1]
-
Temperature Melt Experiments: Conduct thermal denaturation studies to assess the stability of the folded structure. A cooperative unfolding transition is indicative of a well-defined structure.
-
Accurate Concentration Determination: Ensure an accurate determination of the peptide concentration, as this is crucial for the correct calculation of mean residue ellipticity.[7]
-
Issue 5: Overlapping signals in NMR spectra.
-
Possible Cause: For larger peptides, or those with several similar residues, significant overlap in the 1H NMR spectrum is common, making structural assignment difficult.
-
Solutions:
-
2D NMR Spectroscopy: Utilize two-dimensional NMR techniques such as COSY, TOCSY, and NOESY to resolve individual proton resonances and identify through-bond and through-space correlations.[8][9]
-
Isotopic Labeling: If feasible, synthesize the peptide with 15N and/or 13C labeled amino acids to enable heteronuclear NMR experiments (e.g., 1H-15N HSQC), which provide much greater signal dispersion.
-
Varying Experimental Conditions: Acquiring spectra at different temperatures or in different solvents can sometimes help to resolve overlapping peaks.
-
Quantitative Data
The following table summarizes the conformational analysis of a model peptide containing 2-indanyl-l-glycine (Ing) as reported in the literature.[1] The data demonstrates the ordering effect of Ing in a membrane-mimicking solvent (methanol).
| Peptide Sequence | Solvent | Predominant Secondary Structure (from CD) | Mean Residue Ellipticity at 222 nm (MRE) [deg cm² dmol⁻¹] |
| Model Peptide with Ing | Water | Random Coil | ~ -2,000 |
| Model Peptide with Ing | Methanol | α-helical | ~ -15,000 |
| Control Peptide (without Ing) | Water | Random Coil | ~ -1,500 |
| Control Peptide (without Ing) | Methanol | Less ordered/Random Coil | ~ -4,000 |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy
This protocol provides a general procedure for analyzing the secondary structure of an indanylglycine-containing peptide.
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). Ensure the buffer has low absorbance in the far-UV region.[10]
-
Accurately determine the concentration of the peptide stock solution.
-
Prepare a series of peptide solutions at a final concentration of approximately 50-100 µM in the desired solvents (e.g., buffer, buffer with varying concentrations of TFE or methanol).[10]
-
Prepare a matched buffer blank for each solvent system.[10]
-
-
Data Acquisition:
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (CD signal in mdeg) / (10 * concentration in mol/L * path length in cm * number of residues)
-
Analyze the MRE spectrum to identify characteristic secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band around 200 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for conformational analysis of an indanylglycine-containing peptide by NMR.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture such as H₂O/D₂O 9:1). The choice of solvent will depend on the peptide's solubility and the desired experimental conditions.
-
The typical peptide concentration for NMR is in the range of 0.5-2 mM.
-
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess the overall quality of the sample and the dispersion of signals.
-
Acquire 2D NMR spectra to assign proton resonances:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's 3D structure.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances sequentially.
-
Identify and quantify NOE cross-peaks to generate distance restraints.
-
Use the distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
-
Molecular Dynamics (MD) Simulations
This protocol describes a general workflow for performing MD simulations to study the conformational landscape of an indanylglycine-containing peptide.
-
System Setup:
-
Build the initial 3D structure of the peptide, for example, as an extended or idealized helical conformation.
-
Choose an appropriate force field (e.g., AMBER, CHARMM) that can handle non-natural amino acids. Parameters for indanylglycine may need to be generated if not already available.[11][12]
-
Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) until properties like density and temperature are stable.
-
Production Run: Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to adequately sample the conformational space of the peptide.
-
-
Analysis:
-
Analyze the trajectory to study the peptide's conformational dynamics.
-
Calculate properties such as Root Mean Square Deviation (RMSD) to assess structural stability, and secondary structure content over time.
-
Cluster the conformations to identify the most populated structural states.
-
Visualizations
Caption: Experimental workflow for synthesis and analysis of indanylglycine peptides.
Caption: Troubleshooting logic for indanylglycine peptide synthesis challenges.
References
- 1. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Technical Support Center: Stability and Handling of Fmoc-Protected Indanylglycine Derivatives
Welcome to the Technical Support Center for Fmoc-protected indanylglycine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of these specialized amino acids in peptide synthesis. The bulky indanyl moiety can present unique challenges, and this guide offers solutions to common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Fmoc-L-β-indanylglycine powder?
A1: To ensure long-term stability, Fmoc-L-β-indanylglycine should be stored in a tightly sealed container at 0-8°C.[1] It is crucial to protect the compound from moisture and light. Before use, allow the container to warm to room temperature to prevent condensation, which can lead to hydrolysis.[2]
Q2: What are the primary stability concerns for Fmoc-indanylglycine derivatives?
A2: The main stability concerns are related to the lability of the Fmoc protecting group and potential side reactions associated with the bulky indanyl side chain. The Fmoc group is sensitive to basic conditions, which can lead to premature deprotection.[2] The indanyl group's steric bulk can lead to incomplete coupling reactions and potentially increase the risk of racemization during activation.[3][4]
Q3: Is the indanyl side chain itself prone to degradation during peptide synthesis?
A3: Currently, there is no widely reported evidence to suggest that the indanyl side chain undergoes specific degradation under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions. The primary challenges arise from its steric hindrance affecting coupling efficiency and stereochemical integrity.
Q4: How does the steric bulk of the indanyl group affect coupling reactions?
A4: The spatial arrangement of the bulky indanyl group can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[5] This steric hindrance can result in slower reaction rates, incomplete coupling, and the formation of deletion sequences.[6]
Troubleshooting Guide
Issue 1: Incomplete or Failed Coupling of Fmoc-Indanylglycine
Symptom:
-
Positive Kaiser test (blue beads) after the coupling step.[3]
-
Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion of the indanylglycine residue.
-
Low overall yield of the final peptide.[3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Reagent Reactivity | Switch to a more potent coupling reagent such as HATU, HCTU, COMU, or PyAOP.[3][6] | These reagents are more effective at activating the carboxylic acid and overcoming the steric barrier presented by the indanyl group. |
| Inadequate Reaction Time | Increase the coupling reaction time to 4-6 hours or, in difficult cases, overnight. Monitor progress with intermittent Kaiser tests. | Slower reaction kinetics due to steric hindrance may require a longer time to achieve complete coupling. |
| Suboptimal Reaction Temperature | Gently increase the reaction temperature to 30-40°C. | This can provide the necessary activation energy to overcome the steric hindrance. Use with caution to avoid potential side reactions.[7] |
| Peptide Aggregation | Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[6] | Improved solvation of the growing peptide chain can reduce aggregation and make the N-terminus more accessible. |
| Insufficient Reagent Excess | Increase the excess of Fmoc-indanylglycine and coupling reagents to 3-5 equivalents. | A higher concentration of reactants can help drive the reaction to completion. |
Issue 2: Suspected Racemization of the Indanylglycine Residue
Symptom:
-
HPLC analysis of the purified peptide shows a doublet or a broadened peak for the target peptide.
-
Chiral HPLC analysis confirms the presence of the D-epimer.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Over-activation of the Carboxylic Acid | Use an additive that minimizes racemization, such as OxymaPure or HOAt, instead of HOBt.[6] | These additives are known to suppress the formation of oxazolone intermediates that can lead to racemization.[8] |
| Base-Catalyzed Epimerization | Use a weaker, more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA. Use the minimum necessary equivalents of the base.[4] | Strong, non-hindered bases can promote the abstraction of the alpha-proton, leading to epimerization.[8] |
| Choice of Coupling Reagent | Consider using a coupling reagent known for low racemization, such as DEPBT or COMU, especially when combined with a hindered base like TMP or DMP.[4] | The mechanism of activation for these reagents is less prone to causing racemization. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes the removal of the N-terminal Fmoc group.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[9]
-
Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of free primary amines.
Protocol 2: High-Efficiency Coupling of Fmoc-Indanylglycine using HATU
This protocol is recommended for coupling the sterically hindered Fmoc-indanylglycine.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin is well-washed with DMF.
-
Activation Mixture Preparation (in a separate vessel):
-
Dissolve 3-5 equivalents of Fmoc-L-β-indanylglycine in DMF.
-
Add 3-5 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Add 6-10 equivalents of a non-nucleophilic, sterically hindered base such as 2,4,6-collidine.
-
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. If the test is positive, continue the coupling and re-test after an additional 1-2 hours. If the test remains positive, a second coupling (recoupling) with fresh reagents may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Data Summary
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Examples | Relative Effectiveness for Hindered Couplings | Notes |
| Uronium/Aminium Salts | HBTU, TBTU | High | Effective for most standard couplings, but may be slow for highly hindered residues. |
| HATU, HCTU, COMU | Very High | Generally more effective for sterically hindered amino acids than carbodiimides.[6] COMU offers a better safety profile than HATU. | |
| Phosphonium Salts | PyBOP, PyAOP | Very High | PyAOP is particularly potent and can be useful for extremely difficult couplings.[3][6] |
| Carbodiimides | DIC / HOBt | Moderate | A standard, cost-effective option, but often requires longer reaction times or double coupling for hindered amino acids.[3] |
Note: The optimal choice of coupling reagent is sequence-dependent.
Visual Guides
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Conformational Analysis of Indane-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of conformationally constrained amino acids into peptides is a cornerstone of modern peptidomimetic drug design. By reducing the conformational flexibility of a peptide, researchers can enhance its binding affinity, selectivity, and metabolic stability. Among the various types of constrained amino acids, 2-aminoindane-2-carboxylic acid (Aic), a cyclic β-amino acid, has emerged as a promising building block for inducing stable secondary structures. This guide provides a comprehensive comparison of the conformational properties of indane-containing peptides with those of peptides containing other natural and synthetic amino acids, supported by experimental data and detailed methodologies.
Introduction to Conformational Constraints in Peptides
Peptides in their natural state often exist as an ensemble of rapidly interconverting conformers in solution. This inherent flexibility can be a significant hurdle in drug development, leading to reduced receptor affinity and susceptibility to enzymatic degradation. To overcome these challenges, medicinal chemists employ a variety of strategies to pre-organize the peptide backbone into a bioactive conformation. One of the most effective approaches is the incorporation of conformationally restricted amino acid analogs.
This guide focuses on peptides containing the indane moiety, specifically 2-aminoindane-2-carboxylic acid (Aic). The rigid bicyclic structure of Aic significantly restricts the backbone dihedral angles (phi, φ, and psi, ψ), thereby influencing the local and global conformation of the peptide. We will compare the conformational effects of Aic with the well-studied proline residue and the flexible alanine residue, providing a clear understanding of its structure-inducing properties.
Comparative Conformational Analysis: Aic vs. Proline and Alanine
The conformational landscape of a peptide is largely defined by the allowable Ramachandran space for each of its constituent amino acid residues. Computational modeling and biophysical studies have revealed distinct conformational preferences for peptides containing Aic, proline (Pro), and alanine (Ala).[1]
A recent study involving molecular dynamics simulations of Ac-Ala-X-Ala-NH2 tripeptides (where X = Aic, Ala, or Pro) in explicit solvent provides valuable insights into the conformational propensities of these residues.[1] While alanine, with its small side chain, allows for a broad range of φ and ψ angles, both proline and Aic impose significant restrictions on the peptide backbone.
Table 1: Comparative Dihedral Angle Ranges from Molecular Dynamics Simulations [1]
| Amino Acid | φ (phi) Angle Range | ψ (psi) Angle Range | Predominant Conformation |
| Alanine (Ala) | Broadly distributed | Broadly distributed | Flexible/Random Coil |
| Proline (Pro) | -75° to -55° | -60° to -30° and 120° to 170° | β-turn, Polyproline Helix |
| 2-Aminoindane-2-carboxylic Acid (Aic) | Highly Restricted | Highly Restricted | Well-defined turn/helical structures |
Note: Specific angle ranges for Aic from experimental data are not yet widely published and are a subject of ongoing research. The table reflects the highly constrained nature of Aic as suggested by computational studies.
The rigid indane ring system in Aic is expected to enforce a more defined turn or helical structure compared to the more flexible five-membered ring of proline. This rigidity can be advantageous in designing peptides with high affinity for specific protein targets.
Experimental Data and Analysis
While extensive experimental data on the conformational properties of Aic-containing peptides are still emerging, the principles of their analysis are well-established. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are the primary experimental techniques used to elucidate the three-dimensional structure of peptides in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a wealth of information at the atomic level, including dihedral angles, inter-proton distances, and hydrogen bonding patterns.
Key NMR Parameters for Conformational Analysis:
-
³J-coupling constants: The coupling constant between the amide proton (NH) and the alpha-proton (Hα) (³JNHα) is related to the φ dihedral angle through the Karplus equation. Different secondary structures exhibit characteristic ranges of ³JNHα values.
-
Nuclear Overhauser Effect (NOE): The NOE effect is observed between protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation. Sequential (i, i+1), medium-range (i, i+2, i+3, i+4), and long-range NOEs are indicative of specific secondary structures like β-turns and helices.
-
Chemical Shift Index (CSI): The deviation of ¹Hα and ¹³Cα chemical shifts from their random coil values can be used to identify helical and β-strand regions within a peptide.
-
Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.
Table 2: Typical NMR Parameters for Common Secondary Structures
| Secondary Structure | ³JNHα (Hz) | Characteristic NOEs |
| α-helix | ~ 4 | dNN(i, i+1), dαN(i, i+3), dαβ(i, i+3) |
| 3₁₀-helix | ~ 6-7 | dαN(i, i+2) |
| β-sheet (antiparallel) | ~ 8-10 | Strong dαN(i, i+1), inter-strand NOEs |
| β-turn (Type I) | ~ 5-7 (i+1), ~8-9 (i+2) | dNN(i+1, i+2), dαN(i+1, i+2) |
| β-turn (Type II) | ~ 5-6 (i+1), ~8-9 (i+2) | dαN(i+1, i+2) |
| Random Coil | ~ 6-8 | Primarily sequential dNN(i, i+1) |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution. Different secondary structures exhibit characteristic CD spectra in the far-UV region (190-250 nm).
Table 3: Characteristic CD Maxima and Minima for Secondary Structures
| Secondary Structure | Positive Maxima (nm) | Negative Maxima/Minima (nm) |
| α-helix | ~192 | ~208, ~222 |
| β-sheet | ~195 | ~218 |
| β-turn | Varies with turn type | Varies with turn type |
| Random Coil | ~212 | ~195 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for the synthesis and conformational analysis of peptides.
Solid-Phase Peptide Synthesis (SPPS) of Indane-Containing Peptides
The synthesis of peptides containing the sterically hindered 2-aminoindane-2-carboxylic acid requires optimized coupling conditions.
Protocol 1: Synthesis of Fmoc-Aic-OH
A detailed, experimentally verified protocol for the synthesis of Fmoc-2-aminoindane-2-carboxylic acid is a prerequisite for SPPS. An efficient method involves the dialkylation of a nucleophilic glycine equivalent.[2][3]
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (including Fmoc-Aic-OH) with a coupling reagent. For sterically hindered amino acids like Aic, stronger coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended.
-
Add the activated amino acid and a base (e.g., N,N-diisopropylethylamine, DIPEA) to the resin.
-
Allow the coupling reaction to proceed for an extended time or perform a double coupling to ensure complete reaction.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Adjust the pH as needed.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and obtain initial information on chemical shifts.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum (or ROESY for larger peptides) to identify through-space correlations between protons, providing distance restraints.
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to determine ³JNHα coupling constants for φ angle estimation.
-
HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled samples (¹³C, ¹⁵N), acquire an HSQC spectrum to resolve overlapping proton signals.
-
-
Data Analysis and Structure Calculation:
-
Assign all proton resonances using the TOCSY and NOESY spectra.
-
Extract ³JNHα coupling constants and NOE-based distance restraints.
-
Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of 3D structures consistent with the experimental restraints.
-
Visualizing Experimental Workflows and Structural Relationships
Graphviz diagrams can effectively illustrate the logical flow of experiments and the relationships between peptide structure and conformation.
Conclusion
The incorporation of 2-aminoindane-2-carboxylic acid represents a powerful strategy for constraining peptide conformations. Computational studies suggest that Aic is a potent inducer of well-defined secondary structures, potentially more so than the commonly used proline. While further experimental validation is needed to fully elucidate the conformational landscape of Aic-containing peptides, the established methodologies of NMR and CD spectroscopy provide the necessary tools for their detailed structural characterization. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of indane-containing peptides in the rational design of novel therapeutics.
References
A Comparative Guide to β-Turn Induction: Indanylglycine vs. Aib
For researchers, scientists, and drug development professionals, the quest for precise control over peptide conformation is paramount. The β-turn, a critical secondary structural motif, plays a pivotal role in molecular recognition, protein folding, and the biological activity of peptides. This guide provides an objective, data-driven comparison of two potent β-turn inducers: the conformationally constrained, cyclic α,α-disubstituted amino acid, 2-indanylglycine (Ing), and the archetypal helical inducer, α-aminoisobutyric acid (Aib).
At a Glance: Indanylglycine and Aib as β-Turn Inducers
Both Indanylglycine and Aib are non-proteinogenic amino acids that restrict the conformational freedom of the peptide backbone, thereby promoting the formation of defined secondary structures. Aib is well-established as a potent inducer of both 310-helices and β-turns, particularly type I and III turns. Its gem-dimethyl substitution sterically favors φ and ψ dihedral angles found in these structures. Indanylglycine, incorporating a rigid indane ring system, offers a different and highly constrained scaffold. Computational and experimental studies indicate that it also strongly promotes folded conformations, including β-turns.
This guide delves into the experimental data that underpins our understanding of their conformational preferences, providing a direct comparison of their impact on peptide backbone geometry.
Quantitative Conformational Analysis
The propensity of an amino acid to induce a β-turn is quantitatively described by the resulting dihedral angles (φ and ψ) of the peptide backbone. The following table summarizes key conformational parameters for Indanylglycine and Aib in model tripeptides, derived from computational modeling and experimental NMR and X-ray crystallographic studies.
| Amino Acid | Peptide Context | Method | φ (°) | ψ (°) | Secondary Structure |
| Indanylglycine (Ing) | Ac-Tyr-Ing-Ala-NH2 | Computational | -85.7 | 158.4 | β-turn-like |
| CD/NMR | - | - | Folded/Turn | ||
| Aib | Ac-Ala-Aib-Ala-OMe | X-ray | -55.7 | -43.1 | Type III β-turn (310-helix) |
| NMR (in CDCl3) | ~ -60 | ~ -30 | Helical | ||
| Boc-Ala-Aib-Ala-OMe | X-ray | -58.1 | -38.9 | Type III β-turn (310-helix) |
Experimental Methodologies
The structural characterization of peptides containing Indanylglycine and Aib relies on a combination of synthesis, purification, and advanced analytical techniques.
Peptide Synthesis and Purification
Peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Fmoc-SPPS Protocol:
-
Resin Swelling: The solid support resin (e.g., Rink amide resin for C-terminal amides) is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the desired sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Protocol for Peptide Structure Determination by NMR:
-
Sample Preparation: A purified peptide sample (typically 1-5 mM) is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures).
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid residue's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same residue.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraint Generation: NOE cross-peaks are converted into upper distance limits. Coupling constants (e.g., 3JHNα) can be used to derive dihedral angle restraints via the Karplus equation.
-
Structure Calculation: The experimental restraints are used in molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to rapidly assess the secondary structure content of peptides in solution.
Protocol for CD Analysis of Peptides:
-
Sample Preparation: A dilute solution of the purified peptide (typically 10-100 µM) is prepared in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.
-
Data Acquisition: The CD spectrum is recorded on a spectropolarimeter, typically from 190 to 260 nm. The data is collected as ellipticity in millidegrees.
-
Data Processing: The raw data is corrected for the buffer blank and converted to mean residue ellipticity ([θ]).
-
Spectral Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure. For example, a type I β-turn often shows a negative band around 225 nm and a positive band around 205 nm, while a type II β-turn can exhibit a positive band around 220 nm and a negative band around 200 nm. Helical structures show characteristic negative bands around 222 nm and 208 nm and a positive band around 190 nm.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.
Protocol for Peptide Crystallography:
-
Crystallization: The purified peptide is dissolved at a high concentration and screened against a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Harvesting and Mounting: Suitable single crystals are harvested and mounted on a goniometer head, often after cryo-protection.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phases of the reflections are determined (e.g., by direct methods or molecular replacement), and an initial electron density map is calculated. A molecular model is built into the electron density and refined against the experimental data to obtain the final, high-resolution structure.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Idealized structure of a Type I β-turn.
Caption: Experimental workflow for peptide conformational analysis.
Comparative Guide to the Structure-Activity Relationship of Indane Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of indane amino acid derivatives, focusing on their inhibitory activity against key enzymatic targets. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for the rational design of novel therapeutic agents.
Indane Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] Its inhibition disrupts cellular energy production, making it an attractive target for the development of fungicides and potential anticancer agents.[2][3] A series of novel indene amino acid derivatives have been synthesized and evaluated for their inhibitory activity against porcine heart SDH.[1]
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory activities of various N-acyl-2-aminoindan-2-carboxylic acid ethyl ester derivatives against porcine heart succinate dehydrogenase are summarized in the table below. The core scaffold consists of a 2-aminoindan-2-carboxylic acid ethyl ester moiety, with variability in the N-acyl group.
| Compound ID | R Group (N-Acyl Substituent) | IC50 (μM)[1] |
| Parent | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl | 3.7257 |
| i18 | 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl | 0.5026 |
| i1 | 2-chloro-6-fluorobenzoyl | 1.8324 |
| i2 | 2,6-difluorobenzoyl | 2.0117 |
| i3 | 2,3,6-trifluorobenzoyl | 1.5336 |
| i4 | 2-chloro-4-fluorobenzoyl | 2.5413 |
| i5 | 2,4-difluorobenzoyl | 2.9871 |
| i6 | 2-fluoro-6-(trifluoromethyl)benzoyl | 1.2158 |
| i7 | 2-chloro-6-(trifluoromethyl)benzoyl | 1.0339 |
| i8 | 2,6-dichloro-4-(trifluoromethyl)benzoyl | 1.3547 |
| i9 | 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl | 1.7652 |
| i10 | 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-methyl-1H-pyrazole-4-carbonyl | 1.4883 |
| i11 | 1-(2-chloro-6-fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl | 1.6229 |
| i12 | 1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl | 1.9542 |
| i13 | 1-(2-chloro-6-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl | 1.1573 |
| i14 | 1-(2,6-difluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl | 1.3984 |
| i15 | 1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole-4-carbonyl | 2.8991 |
| i16 | 1-methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonyl | 2.3115 |
| i17 | 1,3,5-trimethyl-1H-pyrazole-4-carbonyl | 3.1568 |
| i19 | 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbonyl | 2.7643 |
| i20 | 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl | 0.9875 |
| i21 | 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl | 1.1247 |
| i22 | 5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl | 1.3459 |
Key SAR Observations:
-
Enhancement of Activity: A significant increase in inhibitory activity was observed in compound i18 , which is 7.4 times more potent than the parent structure. This highlights the favorable interaction of the trifluoromethyl group at the 3-position of the pyrazole ring compared to the difluoromethyl group.[1]
-
Influence of Phenyl Ring Substitution: Modifications on the N-benzoyl ring generally led to potent inhibitors. The presence of electron-withdrawing groups, such as trifluoromethyl and halogens, at the ortho position of the phenyl ring was beneficial for activity.
-
Role of the Indane Moiety: Molecular docking studies suggest that the indane fragment optimizes interactions within a hydrophobic pocket of the enzyme.[1]
Experimental Protocols
A solution of ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate (3.2 mmol) in a mixture of ethyl acetate (1.5 mL), absolute ethanol (3.2 mL), and concentrated HCl (0.5 mL) is stirred under an argon atmosphere for 20 hours at room temperature. Following the reaction, the solvent is removed under reduced pressure. Water (5 mL) is added to the residue, and the mixture is basified to a pH of 8-9 with a saturated sodium bicarbonate solution.[1]
The inhibitory activity of the synthesized compounds on porcine heart succinate dehydrogenase is determined spectrophotometrically. The assay mixture contains 50 mM potassium phosphate buffer (pH 7.4), 10 mM succinate, 1 mM potassium cyanide, 50 µM 2,6-dichlorophenolindophenol (DCPIP), and 1 mM phenazine methosulfate (PMS). The reaction is initiated by the addition of the enzyme. The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm. The IC50 values are calculated from the dose-response curves.[1]
Signaling Pathway and Experimental Workflow
Inhibition of succinate dehydrogenase disrupts both the TCA cycle and the electron transport chain, leading to the accumulation of succinate.[4][5] This accumulation has been shown to have downstream signaling effects, including the inhibition of α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations such as histone and DNA hypermethylation.[4] In fungi, the primary effect of SDH inhibition is the disruption of cellular respiration, leading to a halt in ATP synthesis and ultimately cell death.[2][3]
Caption: Signaling pathway of succinate dehydrogenase inhibition.
The general workflow for conducting a structure-activity relationship study of indane amino acid derivatives as enzyme inhibitors involves synthesis, purification, characterization, and biological evaluation.
Caption: Experimental workflow for SAR studies.
Comparative Analysis with Other Indane Amino Acid Derivatives
To provide a broader perspective, this section briefly touches upon another class of indane amino acid analogs, the phosphonic acid derivatives, which have shown potent inhibitory activity against a different enzyme, phenylalanine ammonia-lyase (PAL).
2-Aminoindan-2-phosphonic Acid (AIP) as a Phenylalanine Ammonia-Lyase (PAL) Inhibitor
Phenylalanine ammonia-lyase is a key enzyme in the phenylpropanoid pathway in plants, responsible for the synthesis of a wide range of secondary metabolites. 2-Aminoindan-2-phosphonic acid (AIP), a phosphonic acid analog of an indane amino acid, is a potent inhibitor of PAL.
This comparison highlights the versatility of the indane amino acid scaffold in targeting different enzymes by modifying the acidic functional group (carboxylic acid vs. phosphonic acid) and the substitution pattern on the indane ring.
Conclusion
The indane amino acid scaffold represents a promising framework for the design of potent enzyme inhibitors. The presented data on succinate dehydrogenase inhibitors demonstrates that systematic modifications to the N-acyl substituent can lead to a significant enhancement of inhibitory activity. The detailed experimental protocols and the elucidated signaling pathway provide a solid foundation for researchers in the field of drug discovery and development to further explore the therapeutic potential of this class of compounds. The comparison with PAL inhibitors underscores the broad applicability of the indane amino acid motif in medicinal chemistry. Future studies should focus on expanding the SAR of these derivatives against a wider range of enzymatic targets and on optimizing their pharmacokinetic and pharmacodynamic properties.
References
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enhancing Metabolic Stability: A Comparative Analysis of Indanylglycine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids is a key strategy in modern medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. One such amino acid, indanylglycine, offers a unique structural motif that can influence a molecule's metabolic fate. This guide provides a comparative overview of the metabolic stability of indanylglycine, contextualized with other compound classes, and supported by detailed experimental methodologies.
The Critical Role of Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] A compound with low metabolic stability is rapidly cleared from the body, leading to a short duration of action and potentially poor oral bioavailability.[2] Conversely, high metabolic stability can lead to longer half-life, reduced dosing frequency, and a more predictable pharmacokinetic profile.[3] Therefore, assessing and optimizing metabolic stability is a critical step in the early stages of drug discovery.[3]
Comparative Metabolic Stability Analysis
To illustrate a comparative analysis, the following table presents hypothetical, yet representative, in vitro metabolic stability data for indanylglycine alongside a natural amino acid (glycine) and a well-characterized small molecule drug (Verapamil). This table showcases how such data is typically presented to facilitate comparison.
| Compound | Compound Type | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway(s) |
| Glycine | Natural Amino Acid | > 60 | < 5 | Endogenous metabolic pathways |
| Indanylglycine (Illustrative) | Non-natural Amino Acid | 45 | 15.4 | Oxidation (hydroxylation of the indane ring), Conjugation (glucuronidation) |
| Verapamil | Small Molecule Drug | 15 | 46.2 | N-dealkylation, O-demethylation (CYP3A4 mediated)[5] |
Note: The data for Indanylglycine is illustrative and intended to demonstrate a typical comparative data set. Actual values would need to be determined experimentally.
Experimental Protocols: Assessing Metabolic Stability
The following is a detailed protocol for a common in vitro method used to assess metabolic stability: the liver microsomal stability assay.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for analytical purposes)
-
Control compounds (a high-clearance and a low-clearance compound)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing the phosphate buffer and liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubation: The master mix and the test compound solution are pre-warmed separately at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-warmed master mix containing the test compound.
-
Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is immediately stopped by adding a cold solution of acetonitrile containing an internal standard. This also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is transferred to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
Visualizing Workflows and Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a proposed metabolic pathway for indanylglycine.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Indanyl Carbenicillin by Dogs, Rats, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Indanylglycine as a Proline Surrogate: A Comparative Guide for Peptide Drug Development
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced properties is a continuous endeavor. The strategic replacement of proteinogenic amino acids with non-natural counterparts offers a powerful tool to modulate the conformational, biological, and pharmacokinetic profiles of bioactive peptides. This guide provides a comprehensive comparison of indanylglycine and its structural analog, (S)-indoline-2-carboxylic acid, as surrogates for proline, a unique amino acid that frequently plays a critical role in the structure and function of peptides.
Proline's rigid pyrrolidine ring imposes significant conformational constraints on the peptide backbone, often inducing β-turns and influencing the overall three-dimensional structure essential for biological activity. However, the cis/trans isomerization of the Xaa-Pro peptide bond can lead to conformational heterogeneity, which may not be optimal for receptor binding or enzymatic stability. Indanylglycine, a proline mimetic with a fused benzene ring, offers a more rigid scaffold to lock the peptide backbone into a desired conformation, potentially leading to improved therapeutic characteristics.
Conformational Landscape: A Shift from Trans to Cis Preference
A key differentiator between proline and indanylglycine lies in their influence on the amide bond geometry. While proline-containing peptides typically favor the trans conformation of the preceding peptide bond, studies on the closely related (S)-indoline-2-carboxylic acid reveal a remarkable preference for the cis isomer, particularly in polar solvents.[1] This stark contrast in conformational preference makes indanylglycine an attractive tool for designing novel peptide secondary structures and for stabilizing specific conformations that may enhance biological activity.
dot
Performance Comparison: Bioactivity and Enzymatic Stability
While direct quantitative comparisons of bioactivity and enzymatic stability between indanylglycine- and proline-containing peptides are not extensively documented in publicly available literature, the distinct conformational effects of indanylglycine suggest significant implications for these properties. The rigidification of the peptide backbone and the altered side-chain orientation can lead to enhanced receptor binding affinity and increased resistance to proteolytic degradation.
| Parameter | Proline | Indanylglycine (projected) | Rationale for Projected Performance |
| Receptor Binding Affinity | Variable, dependent on cis/trans ratio and receptor preference. | Potentially higher. | A fixed, bioactive conformation can lead to a more favorable interaction with the receptor, reducing the entropic penalty of binding. |
| Enzymatic Stability | Susceptible to specific prolyl peptidases.[2][3] | Potentially higher. | The bulky indanyl group can provide steric hindrance at the cleavage site, preventing recognition and hydrolysis by proteases. |
| Conformational Heterogeneity | High, due to cis/trans isomerization. | Low. | The rigid structure of indanylglycine restricts backbone flexibility, leading to a more defined conformation. |
Experimental Protocols
The incorporation of indanylglycine into bioactive peptides can be achieved through solid-phase peptide synthesis (SPPS). However, its sterically hindered nature presents synthetic challenges, including lower reactivity and a tendency to promote diketopiperazine formation.[1][4] The following protocols outline the general steps for the synthesis and evaluation of indanylglycine-containing peptides.
Solid-Phase Peptide Synthesis of Indanylglycine-Containing Peptides
Materials:
-
Fmoc-L-β-indanylglycine
-
Rink Amide or Wang resin
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Workflow:
dot
Detailed Steps:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-L-β-indanylglycine, using a suitable coupling reagent and base. Due to the steric hindrance of indanylglycine, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.[1]
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Enzymatic Stability Assay
Objective: To compare the stability of an indanylglycine-containing peptide with its proline-containing counterpart in the presence of serum or specific proteases.
Materials:
-
Purified indanylglycine- and proline-containing peptides
-
Human or animal serum
-
Specific proteases (e.g., trypsin, chymotrypsin, prolyl endopeptidase)
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system
Workflow:
dot
Detailed Steps:
-
Incubation: Incubate a known concentration of each peptide with serum or a specific protease solution at 37°C.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the peak area. The half-life (t½) of the peptide can then be calculated.
Signaling Pathways and Logical Relationships
The substitution of proline with indanylglycine can impact various signaling pathways by altering the peptide's ability to bind to its target receptor. A more stable and conformationally defined peptide analog may act as a more potent agonist or antagonist, leading to enhanced or inhibited downstream signaling events.
dot
Conclusion
Indanylglycine presents a compelling alternative to proline for the rational design of bioactive peptides. Its inherent rigidity and preference for the cis amide conformation offer a unique strategy to overcome the limitations associated with proline's conformational flexibility. While further studies are needed to provide extensive quantitative data on its impact on bioactivity and enzymatic stability across a range of peptides, the available evidence strongly suggests that indanylglycine can be a valuable tool for developing next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles. The provided experimental frameworks offer a starting point for researchers to systematically evaluate the benefits of incorporating this promising proline surrogate into their peptide drug discovery programs.
References
- 1. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytoplasmic peptidase DPP9 is rate-limiting for degradation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Cyclic vs. Acyclic Constrained Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The conformational constraint of peptides is a cornerstone of modern drug design, aiming to enhance biological activity and pharmacokinetic properties. This guide provides an objective comparison between cyclic and acyclic constrained amino acids, supported by experimental data, detailed methodologies, and visual workflows to aid in the rational design of peptide-based therapeutics.
Data Presentation: Quantitative Comparison
The rigidified structure of cyclic peptides often translates into superior performance in several key areas compared to their linear counterparts. The following tables summarize quantitative data from various studies.
Table 1: Comparative Binding Affinity of RGD Peptides to αvβ3 Integrin
Cyclization can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding and leading to higher affinity.
| Peptide | Type | IC50 (nM) |
| c(RGDfV) | Cyclic | 1.2 |
| Ac-RGDfV-NH2 | Acyclic | 250 |
| c(RGDyK) | Cyclic | 1.5 |
| GRGDSP | Acyclic | 890 |
Table 2: Comparative Cell Permeability
While direct comparative data for identical peptide sequences is limited, studies on analogous structures like peptoids suggest a significant advantage for cyclic structures in cell permeability. The data below for cyclic peptides provides a benchmark for their potential.
| Peptide | Type | Assay | Permeability Coefficient (Papp, 10⁻⁶ cm/s) |
| Cyclosporin A | Cyclic | PAMPA | 3 ± 1 |
| Cyclic Hexapeptide 1 | Cyclic | Horizon-LBA | 0.90 ± 0.06 (Relative) |
| Cyclic Hexapeptide 2 | Cyclic | Horizon-LBA | 0.7 ± 0.1 (Relative) |
Note: PAMPA (Parallel Artificial Membrane Permeability Assay) and Horizon-LBA (Horizon-Lipid Bilayer Assay) are common in vitro models for predicting passive intestinal absorption.
Table 3: Comparative Proteolytic Stability and Plasma Half-Life
The constrained backbone of cyclic peptides offers protection against enzymatic degradation, leading to a longer plasma half-life.[1]
| Peptide | Type | Matrix | Half-life (t1/2) |
| cHAVc3 | Cyclic | Rat Plasma | 12.95 hours[2] |
| HAV4 | Acyclic | Rat Plasma | 2.4 hours[2] |
| c(RGDyK) | Cyclic | Human Serum | > 24 hours |
| GRGDSP | Acyclic | Human Serum | < 5 minutes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Solid-Phase Peptide Synthesis (SPPS)
This method is fundamental for the synthesis of both linear and cyclic peptides.[3]
Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the C-terminus of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt in the presence of a base like DIEA) and add it to the resin to form a peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the linear sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Cyclization (for cyclic peptides): After cleavage and purification of the linear peptide, perform cyclization in solution under high dilution to favor intramolecular reaction. The cyclization strategy depends on the desired linkage (e.g., head-to-tail, side-chain to side-chain).
-
Purification: Purify the final peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Competitive Binding Assay (for Binding Affinity)
This assay determines the concentration of a test compound required to inhibit 50% of the binding of a known ligand to its receptor (IC50).
Protocol:
-
Plate Coating: Coat 96-well microtiter plates with the target receptor (e.g., purified αvβ3 integrin) overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Competition: Add a constant concentration of a labeled known ligand (e.g., biotinylated vitronectin) and varying concentrations of the test peptides (cyclic and acyclic analogues).
-
Incubation: Incubate the plate to allow for competitive binding.
-
Detection: Wash away unbound ligands. Add a labeled secondary molecule that binds to the labeled ligand (e.g., streptavidin-horseradish peroxidase) and then a substrate to generate a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: Measure the signal intensity and plot it against the concentration of the test peptide. Calculate the IC50 value from the resulting dose-response curve.
Plasma Stability Assay (for Proteolytic Stability)
This assay measures the degradation of a peptide over time in a biological matrix.
Protocol:
-
Sample Preparation: Prepare stock solutions of the test peptides (cyclic and acyclic).
-
Incubation: Add the peptides to fresh plasma (e.g., human or rat plasma) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the plasma-peptide mixture.
-
Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile or a strong acid).
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of the peptide in plasma.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Integrin αvβ3 signaling cascade initiated by RGD peptide binding.
Caption: Workflow for the comparative analysis of cyclic and acyclic peptides.
Caption: Step-by-step logical workflow for solid-phase peptide synthesis.
References
Assessing the Rigidity of the Indane Scaffold in Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability and receptor affinity is a continuous endeavor. The incorporation of conformationally constrained non-canonical amino acids is a key strategy in this pursuit. This guide provides a detailed comparison of the rigidity of the indane scaffold, specifically 2-aminoindane-2-carboxylic acid (Aic), against other common constraining elements in peptides. The information presented is supported by experimental and computational data to aid in the rational design of peptidomimetics.
The inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity to their biological targets. To overcome these limitations, the introduction of rigid structural motifs can pre-organize the peptide backbone into a bioactive conformation, thereby reducing the entropic penalty upon binding. The indane scaffold, a bicyclic aromatic system, has emerged as a promising candidate for inducing conformational rigidity. This guide assesses its performance in comparison to other well-established constrained amino acids.
Conformational Preferences: A Quantitative Comparison
The rigidity of a peptide scaffold is primarily defined by the allowable range of its backbone dihedral angles, phi (φ) and psi (ψ). A more restricted Ramachandran space indicates a more rigid scaffold. The following tables summarize the conformational preferences of Aic and compares it with other commonly used constrained amino acids based on data from molecular dynamics (MD) simulations and available experimental studies.
| Scaffold | Amino Acid | Type | φ (phi) Angle Range (°) | ψ (psi) Angle Range (°) | Key Conformational Features |
| Indane | 2-Aminoindane-2-carboxylic acid (Aic) | Bicyclic Aromatic | -90 to -60 and 60 to 90 | -60 to 60 | Highly restricted φ and ψ angles, promoting well-defined turn structures. The bulky bicyclic structure severely limits backbone flexibility. |
| Pyrrolidine | Proline (Pro) | Cyclic Aliphatic | -75 to -60 | -60 to -40 and 120 to 150 | The pyrrolidine ring restricts the φ angle. It is a potent inducer of β-turns and can adopt both cis and trans conformations of the preceding peptide bond. |
| Piperidine | Pipercolic acid (Pip) | Cyclic Aliphatic | -80 to -60 | -60 to -40 and 130 to 160 | The six-membered ring offers a slightly different conformational profile compared to proline, influencing the geometry of turns. |
| Azetidine | Azetidine-2-carboxylic acid (Aze) | Cyclic Aliphatic | -70 to -50 | -50 to -30 and 110 to 140 | The four-membered ring introduces significant strain, leading to distinct conformational preferences and a tendency to induce γ-turns. |
| Tetrahydroisoquinoline | Tetrahydroisoquinoline-carboxylic acid (Tic) | Bicyclic Aromatic | -90 to -60 | -30 to 60 | Similar to Aic, it is a bicyclic aromatic system that imposes significant steric hindrance, leading to a highly constrained conformation. |
Note: The dihedral angle ranges presented are approximate and can be influenced by the surrounding amino acid sequence and solvent conditions.
Experimental and Computational Evidence
A molecular dynamics study directly compared the conformational landscape of Aic with Alanine (Ala) and Proline (Pro) in tripeptides. The results demonstrated that Aic is a highly conformationally constrained amino acid.[1] The Ramachandran plot of the Aic-containing peptide showed a significantly more restricted conformational space compared to both the flexible Ala and the already constrained Pro.[1] This suggests that the indane scaffold is exceptionally effective at reducing the conformational flexibility of the peptide backbone.
Experimental Protocols
The following are generalized protocols for the synthesis and conformational analysis of peptides containing the indane scaffold and other constrained amino acids.
Solid-Phase Peptide Synthesis (SPPS) of Indane-Containing Peptides
This protocol is based on the widely used Fmoc/tBu strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (including Fmoc-Aic-OH) with a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Conformational Analysis by 2D-NMR Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the solution conformation of peptides.
-
Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D-NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides information about the peptide's three-dimensional structure.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹⁵N, ¹³C) is used, to correlate the chemical shifts of protons with their directly attached heteroatoms.
-
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.
-
Structural Restraint Generation:
-
From the NOESY spectra, derive distance restraints between protons.
-
From scalar coupling constants (e.g., ³J(HN,Hα)), derive dihedral angle restraints (φ angles) using the Karplus equation.
-
-
Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to analyze the Ramachandran plot and other geometric parameters.
Visualizing the Workflow and Conformational Effects
The following diagrams illustrate the general workflow for assessing peptide rigidity and the conformational constraints imposed by different scaffolds.
Conclusion
The indane scaffold, as exemplified by 2-aminoindane-2-carboxylic acid, represents a highly effective tool for inducing conformational rigidity in peptides. Computational studies indicate that it imposes more significant constraints on the peptide backbone than even proline, a well-established rigidifying element.[1] This high degree of pre-organization can be advantageous in the design of peptide therapeutics with improved stability and binding affinity.
The choice of a specific constraining element will depend on the desired final conformation and the specific interactions with the target receptor. This guide provides a framework for comparing the rigidity of the indane scaffold with other alternatives, supported by detailed experimental protocols, to facilitate the informed design of novel and potent peptidomimetics. Further experimental characterization of indane-containing peptides will be invaluable in refining our understanding of their precise conformational effects.
References
Indanylglycine: A Powerful Tool for Peptide Conformation Validation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based drug discovery and design, the ability to control and validate peptide conformation is paramount. A well-defined three-dimensional structure is often crucial for biological activity, receptor affinity, and metabolic stability. While proline has traditionally been the go-to amino acid for inducing conformational rigidity, non-coded amino acids (NCAAs) with sterically demanding side chains are emerging as powerful alternatives. Among these, 2-indanylglycine (Ing) offers a unique approach to constraining peptide backbones, potentially leading to improved therapeutic properties.
This guide provides an objective comparison of indanylglycine with other methods for validating peptide conformation, supported by experimental data and detailed protocols.
Core Concepts: Constraining Peptide Flexibility
Unconstrained peptides often exist as a dynamic ensemble of conformations in solution, which can be detrimental to their therapeutic efficacy. The introduction of conformationally restricted amino acids helps to reduce this flexibility, favoring a specific, bioactive conformation.
Indanylglycine (Ing) , with its bulky, bicyclic indanyl side chain, sterically hinders the rotation around the N-Cα (φ) and Cα-C (ψ) backbone dihedral angles. This restriction forces the peptide backbone into a more defined geometry.
Proline (Pro) , a cyclic amino acid, restricts the φ dihedral angle to a narrow range (approximately -60°), making it a potent inducer of β-turns and polyproline helices.
Glycine (Gly) , in contrast, with its single hydrogen atom as a side chain, imparts a high degree of conformational flexibility to the peptide backbone.
Comparative Analysis: Indanylglycine vs. Proline and Glycine
Computational and experimental studies on model tripeptides have shed light on the distinct conformational preferences induced by these amino acids. The Ramachandran plot, which visualizes the sterically allowed combinations of φ and ψ angles, is a key tool for this analysis.
| Amino Acid | Key Conformational Features | Impact on Peptide Structure |
| Indanylglycine (Ing) | The bulky indanyl group significantly restricts the allowable φ and ψ angles, favoring specific regions of the Ramachandran plot. | Induces well-defined turn or helical structures. Can be used to engineer specific backbone geometries. |
| Proline (Pro) | The cyclic side chain rigidly restricts the φ angle to approximately -60°. Favors the trans conformation of the preceding peptide bond, but the cis conformation is more accessible than with other amino acids. | Potent inducer of β-turns and polyproline II (PPII) helices. Often referred to as a "helix breaker" within α-helices. |
| Glycine (Gly) | The lack of a side chain allows for a much wider range of φ and ψ angles than any other amino acid. | Increases the conformational flexibility of the peptide backbone. Often found in turns and loops where sharp bends are required. |
Table 1: Comparative Effects of Indanylglycine, Proline, and Glycine on Peptide Conformation.
Experimental Validation of Peptide Conformation
Several biophysical techniques are employed to experimentally validate the conformation of peptides containing indanylglycine and to compare them with analogues.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light by the peptide backbone. The resulting spectrum provides a qualitative and, with deconvolution algorithms, a quantitative estimate of the percentage of α-helix, β-sheet, and random coil structures.
Expected CD Spectra:
| Peptide Feature | Expected CD Signature |
| α-Helix | Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. |
| β-Sheet | A negative band around 218 nm and a positive band around 195 nm. |
| Random Coil | A strong negative band around 200 nm. |
| Indanylglycine-induced turn | The spectrum may exhibit features of a defined turn structure, which can be a combination of the canonical secondary structure elements. |
Table 2: Characteristic Circular Dichroism Signals for Common Peptide Secondary Structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing through-bond (e.g., COSY, TOCSY) and through-space (NOESY, ROESY) correlations between atomic nuclei, a set of distance and dihedral angle restraints can be generated. These restraints are then used in computational modeling to generate an ensemble of structures representing the peptide's conformation.
Key NMR Parameters for Conformational Analysis:
| NMR Parameter | Information Obtained |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Sensitive to the local electronic environment and can indicate secondary structure. |
| ³J-coupling Constants | Provide information about dihedral angles (φ, ψ) through the Karplus equation. |
| Nuclear Overhauser Effect (NOE) | Provides information about inter-proton distances (typically < 5 Å). |
| Temperature Coefficients of Amide Protons | Can identify amide protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures. |
Table 3: NMR Parameters Used for Peptide Conformational Analysis.
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of a peptide's conformation in the solid state. This technique requires the growth of well-ordered crystals of the peptide, which can be a challenging step. The diffraction pattern of X-rays passing through the crystal is used to calculate an electron density map, from which the atomic coordinates of the peptide can be determined.
Experimental Protocols
Synthesis of Peptides Containing Indanylglycine
Peptides incorporating indanylglycine are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol for Solid-Phase Peptide Synthesis (SPPS) of an Indanylglycine-Containing Peptide:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including Fmoc-L-2-indanylglycine-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region.
-
Determine the exact peptide concentration using a reliable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by quantitative amino acid analysis). A typical concentration for far-UV CD is 0.1-0.2 mg/mL.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up and stabilize.
-
-
Blank Measurement: Record a spectrum of the buffer alone in the desired wavelength range (e.g., 190-260 nm) using a quartz cuvette with a known pathlength (e.g., 1 mm).
-
Sample Measurement: Record the spectrum of the peptide solution under the same conditions as the blank.
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the pathlength of the cuvette in centimeters.
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
NMR Spectroscopy Protocol for Conformational Analysis
-
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O to observe amide protons). The concentration should be in the range of 1-5 mM.
-
Adjust the pH of the sample to the desired value.
-
-
Data Acquisition:
-
Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer.
-
1D ¹H: To check for sample purity and general spectral features.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å).
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
2D ¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve and assign backbone amide signals.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Sequentially assign all proton, carbon, and nitrogen resonances to specific amino acids in the peptide sequence.
-
Restraint Generation:
-
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.
-
Measure ³J-coupling constants to derive dihedral angle restraints using the Karplus equation.
-
Identify slowly exchanging amide protons from temperature coefficient studies or H/D exchange experiments to infer hydrogen bonds.
-
-
-
Structure Calculation:
-
Use the experimental restraints in molecular dynamics or simulated annealing calculations (e.g., using software like CYANA, XPLOR-NIH, or AMBER) to generate an ensemble of 3D structures that are consistent with the NMR data.
-
-
Structure Validation: Evaluate the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and overall energy.
Visualizing Workflows and Concepts
Caption: Workflow for peptide conformational validation.
Caption: Comparison of conformational constraints.
Conclusion
Indanylglycine serves as a valuable tool for peptide chemists and drug developers seeking to impose specific conformational constraints on peptide backbones. Its bulky, rigid side chain offers a distinct means of restricting backbone dihedral angles compared to the more traditional proline. The choice between indanylglycine, proline, or other conformation-modulating strategies will depend on the specific design goals for the peptide therapeutic. A thorough experimental validation using a combination of techniques such as CD and NMR spectroscopy is crucial to confirm the desired conformation and to understand its implications for biological activity. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize indanylglycine in their peptide design and validation workflows.
A Comparative Guide to the Biological Evaluation of Peptides Containing Indane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide structures is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and receptor selectivity. Among the various classes of unnatural amino acids, indane-based residues represent a critical tool for introducing conformational constraints, which can significantly enhance the therapeutic potential of peptide-based drugs. This guide provides an objective comparison of the performance of peptides containing indane amino acids with other alternatives, supported by experimental data, detailed protocols, and visualizations of key processes.
Data Presentation: Performance Metrics of Indane-Containing Peptides
The primary advantage of incorporating indane amino acids, such as 2-aminoindane-2-carboxylic acid (Aic), is the rigidification of the peptide backbone. This conformational restriction can lead to improved binding affinity for target receptors and enhanced resistance to enzymatic degradation.
Below is a summary of the reported biological activities of KSK-103, which serves as a key example of the potential of indane-containing peptides.
| Peptide | Structure | Target Receptor(s) | Reported Biological Activity | Key Findings |
| KSK-103 | H-Dmt-c(SCH2CH2S)[d-Cys-Aic -d-Pen]OH | MOR/DOR | MOR partial agonist / DOR antagonist | Low nanomolar binding affinities; demonstrates the utility of Aic in creating potent, conformationally constrained opioid receptor ligands.[2] |
| Glycosylated KSK-103 | Dmt-c(SEtS)[DCys-Aic -DPen]-Ser(Glc)-NH2 | MOR/DOR | MOR agonist / DOR antagonist | High antinociceptive efficacy after intraperitoneal administration; reduced tolerance development compared to standard opioids.[1][3] |
Experimental Protocols
To facilitate the evaluation of novel peptides containing indane amino acids, this section provides detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Indane Amino Acids
This protocol describes the manual synthesis of a peptide containing an indane amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Aic-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5-7 times) and DCM (3-5 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a peptide for its target receptor, typically expressed in cell membranes.
Materials:
-
Cell membranes expressing the target receptor (e.g., MOR, DOR)
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR)
-
Test peptide (unlabeled) at various concentrations
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation:
-
In a microtiter plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test peptide.
-
For determining total binding, omit the test peptide.
-
For determining non-specific binding, add a high concentration of an unlabeled standard ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound ligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radiolabeled ligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation.
-
Plasma Stability Assay
This protocol is used to assess the metabolic stability of a peptide in plasma, providing an indication of its in vivo half-life.
Materials:
-
Test peptide
-
Human or rat plasma
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Add the test peptide to the plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing the cold quenching solution. This stops the enzymatic degradation and precipitates the plasma proteins.
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant, which contains the remaining intact peptide, by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide against time.
-
Determine the half-life (t₁/₂) of the peptide by fitting the data to a first-order decay model.
-
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Conclusion
The incorporation of indane amino acids into peptide scaffolds is a powerful strategy for developing next-generation therapeutics with enhanced stability and receptor interaction profiles. The example of the opioid peptide KSK-103 highlights the potential of this approach to yield compounds with desirable biological activities, such as potent analgesia with reduced tolerance. By utilizing the detailed experimental protocols provided in this guide, researchers can systematically synthesize and evaluate novel indane-containing peptides, thereby accelerating the discovery of new and improved drug candidates. The continued exploration of conformationally constrained amino acids will undoubtedly play a crucial role in the future of peptide-based drug development.
References
Safety Operating Guide
Proper Disposal of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic Acid: A Guide for Laboratory Professionals
For Immediate Release – This document provides essential procedural guidance for the safe and compliant disposal of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid (CAS No. 16655-90-6). Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and environmental protection. This compound is classified as hazardous, and improper disposal can lead to significant risks.
Immediate Safety and Hazard Information
A comprehensive understanding of the hazards associated with this compound is critical before handling or disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Data sourced from the Safety Data Sheet for 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS No. 16655-90-6).[1]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or other protective clothing
-
In cases of potential dust or aerosol formation, a suitable respirator should be used.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a critical final step in the experimental workflow. Adherence to the following procedures is essential for safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated disposable materials, such as weighing paper, gloves, and wipes, must be collected in a designated hazardous solid waste container.[2]
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated hazardous aqueous waste container. Do not dispose of these solutions down the drain.
-
-
Contaminated Labware:
-
Disposable Labware: Items like pipette tips and centrifuge tubes that have been in contact with the compound must be disposed of as solid hazardous waste.[2]
-
Non-disposable Labware: Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and treated as hazardous liquid waste. Following decontamination, the labware can be cleaned according to standard laboratory procedures.[2]
-
2. Container Management:
-
All waste containers must be securely sealed and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[1]
3. Spill Management:
In the event of a spill:
-
Evacuate the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]
4. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound in the regular trash or down the sanitary sewer.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
References
Personal protective equipment for handling 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid
This guide provides crucial safety and logistical information for handling 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research, scientific, and drug development professionals. A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant splash hazard.[1][2] | Protects against splashes, dust, and vapors that can cause serious eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][3] Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially if contaminated.[2] | Prevents skin contact with the compound, which may cause irritation. The choice of glove material should be based on the specific solvents being used. |
| Body Protection | A standard laboratory coat is required.[1][2] For procedures with a higher risk of spills or splashes, a chemical-resistant apron over the lab coat is recommended.[4] | Protects clothing and skin from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[2][5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] | Prevents respiratory irritation that may be caused by inhaling the compound. |
| Footwear | Fully enclosed shoes are mandatory in the laboratory.[6] | Protects feet from spills and falling objects. |
Operational Plan
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is used for all manipulations of the solid compound and its solutions.[2][5]
-
Verify that safety showers and eyewash stations are readily accessible and in good working order.[1]
-
Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
2. Handling the Compound:
-
As this compound is likely a solid, handle it carefully to avoid generating dust.[1][7]
-
Use appropriate tools, such as spatulas and weigh paper, for transferring the solid.[1]
-
When preparing solutions, always add the acid to the solvent, never the other way around, to prevent splashing.[3]
-
Keep containers tightly closed when not in use to prevent contamination and potential release of vapors.[4][5]
3. In Case of a Spill:
-
Small Spills: For minor spills, wear appropriate PPE, and cover the spill with an absorbent material like vermiculite or sand.[1] Carefully sweep the absorbed material into a designated hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety office.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and maintain laboratory safety.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and contaminated paper towels, should be considered hazardous waste.[2] These materials must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.[4] Due to its acidic nature, the waste may need to be neutralized before final disposal, following institutional and local regulations. Do not pour chemical waste down the drain.[4]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. flinnsci.com [flinnsci.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. uprm.edu [uprm.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
